Butyl cyclopropanecarboxylate
Description
Overview of Cyclopropane (B1198618) Ring Systems in Organic Chemistry
The cyclopropane ring, a three-membered carbocyclic system, is a unique structural motif in organic chemistry. fiveable.me Its structure consists of three carbon atoms linked in a triangle, resulting in C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. fiveable.mewikipedia.org This deviation leads to substantial angle strain and torsional strain, collectively known as ring strain, making cyclopropane and its derivatives highly reactive compared to acyclic or larger ring systems. fiveable.mewikipedia.org The bonding in cyclopropane is often described using the Bent's rule or Walsh model, where the carbon-carbon bonds are considered "bent" or "banana" bonds, having increased p-character outside the ring, which imparts some properties akin to a double bond. wikipedia.org This inherent reactivity makes cyclopropane rings susceptible to ring-opening reactions initiated by various reagents and conditions. fiveable.me
Significance of Cyclopropanecarboxylate (B1236923) Esters as Synthetic Building Blocks
Cyclopropanecarboxylate esters are a class of organic compounds that incorporate the strained cyclopropane ring and an ester functional group. This combination makes them valuable and versatile building blocks in organic synthesis. ontosight.airsc.org The ester group can be readily transformed into other functional groups, such as carboxylic acids, amides, or alcohols, while the cyclopropane ring can participate in a variety of ring-opening or rearrangement reactions. These compounds are key intermediates in the synthesis of a wide range of complex molecules, including pharmaceuticals, agrochemicals, and materials. ontosight.aipmarketresearch.com For instance, they are used in the production of pyrethroid insecticides and certain antiviral agents. pmarketresearch.comwikipedia.org The presence of the cyclopropane moiety can enhance the metabolic stability and binding affinity of bioactive molecules. pmarketresearch.com
Historical Context and Evolution of Butyl Cyclopropanecarboxylate Research
The study of cyclopropane derivatives dates back to the late 19th century, with the first synthesis of cyclopropane itself achieved via an intramolecular Wurtz reaction. wikipedia.org However, intensive investigation into the chemistry of cyclopropanes, particularly their application in synthesis, gained significant momentum in the mid-20th century with the development of new synthetic methods like carbene additions to alkenes. wikipedia.orgresearchgate.net
Research specifically focusing on cyclopropanecarboxylate esters as synthetic intermediates became more prominent in the latter half of the 20th century. wiley-vch.de The development of methods for the synthesis of these esters, such as the reaction of diazo compounds with alkenes catalyzed by transition metals, opened up new avenues for their use. wikipedia.org The term "donor-acceptor-substituted cyclopropane" was introduced in 1980 to describe cyclopropanes with both an electron-donating and an electron-withdrawing group, a class to which some substituted cyclopropanecarboxylates belong. wiley-vch.de
The evolution of research on this compound is intertwined with the broader advancements in cyclopropane chemistry and the increasing demand for complex molecules in various industries. While early research focused on fundamental reactivity and synthesis, more recent studies have explored its application in stereoselective synthesis and as a key fragment for specific target molecules. The development of more efficient and selective synthetic routes, including enzymatic resolutions, continues to be an active area of research. acs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
54947-39-6 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
butyl cyclopropanecarboxylate |
InChI |
InChI=1S/C8H14O2/c1-2-3-6-10-8(9)7-4-5-7/h7H,2-6H2,1H3 |
InChI Key |
BSIDLADQGVTILP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1CC1 |
Origin of Product |
United States |
Synthetic Methodologies for Butyl Cyclopropanecarboxylate
Direct Esterification Approaches
The most straightforward method for synthesizing butyl cyclopropanecarboxylate (B1236923) involves the direct reaction between cyclopropanecarboxylic acid and butanol. This transformation can be achieved through several catalytic protocols.
Acid-Catalyzed Esterification of Cyclopropanecarboxylic Acid with Butanol
The classical Fischer-Speier esterification is a widely employed method for the synthesis of esters. This equilibrium-driven process involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. In the case of butyl cyclopropanecarboxylate, cyclopropanecarboxylic acid is reacted with butanol, typically using a catalyst such as sulfuric acid or p-toluenesulfonic acid. google.comsciencemadness.org To drive the reaction towards the product side, the removal of water is crucial. sciencemadness.org This is often accomplished by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343) or benzene (B151609). sciencemadness.orgepo.org
The reaction can also be catalyzed by solid acid catalysts, such as acid-regenerated cation exchangers, which offer the advantage of easier separation from the reaction mixture. sciencemadness.org Studies have shown that the esterification of cyclopropanecarboxylic acid with butanol can achieve high conversion rates. For instance, using a lactam-based Brønsted-acidic ionic liquid as a catalyst, a conversion of 87.0% with 100% selectivity to the corresponding ester has been reported. researchgate.net
Table 1: Catalysts and Conditions for Acid-Catalyzed Esterification
| Catalyst | Alcohol | Solvent | Conditions | Yield/Conversion | Reference |
| Sulfuric Acid | Butanol | Toluene | Azeotropic reflux | High | sciencemadness.orgepo.org |
| p-Toluenesulfonic Acid | Butanol | Benzene/Toluene | Azeotropic reflux | Not specified | google.com |
| Lactam-based Ionic Liquid | 1-Butanol | Not specified | 60°C, 4h | 87.0% conversion | researchgate.net |
Dehydrative Esterification Strategies
Dehydrative esterification methods utilize coupling agents to facilitate the removal of water and promote ester formation under milder conditions than traditional acid catalysis. One common approach involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), in an inert solvent like benzene or petroleum ether. google.com This reaction can often proceed at room temperature. google.com
Another strategy involves the in-situ activation of the carboxylic acid. For example, the use of bis(benzotriazol-1-yl) carbonate can transform the carboxylic acid into an active ester, which then readily reacts with the alcohol. thieme-connect.de This method has been demonstrated for the synthesis of benzyl (B1604629) cyclopropanecarboxylate from cyclopropanecarboxylic acid in the presence of 2,6-lutidine. thieme-connect.de While not directly reporting on this compound, this methodology is applicable.
More recently, metal salt catalysts have emerged as effective promoters for dehydrative esterification. Hafnium(IV) and Zirconium(IV) salts, such as HfCl₄·2THF and ZrCl₄·2THF, have been shown to be highly efficient for the direct ester condensation of carboxylic acids and alcohols under azeotropic reflux conditions. sci-hub.ru These catalysts are effective even at low loadings and can be used for a variety of substrates, including sterically hindered secondary alcohols. sci-hub.ru
Cyclopropanation Reactions Leading to this compound Derivatives
An alternative synthetic strategy involves the formation of the cyclopropane (B1198618) ring on a molecule that already contains the butyl ester functionality. These methods often provide access to substituted cyclopropanes that may not be readily available through direct esterification of a pre-formed cyclopropanecarboxylic acid.
Simmons-Smith Cyclopropanation and Variants
The Simmons-Smith reaction is a classic and widely used method for the stereospecific synthesis of cyclopropanes from alkenes. wiley-vch.dewikipedia.orgmdpi.comresearchgate.net The reaction utilizes an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple, to deliver a methylene (B1212753) group to the double bond. wiley-vch.dewikipedia.org The stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org
For the synthesis of this compound derivatives, this would involve the cyclopropanation of a butyl-α,β-unsaturated ester. A significant advantage of the Simmons-Smith reaction is its compatibility with various functional groups and the directing effect of proximal oxygen atoms, such as in allylic alcohols, which can control the stereochemical outcome of the cyclopropanation. wiley-vch.deresearchgate.netunl.pt
Modifications to the original Simmons-Smith protocol have been developed to improve reactivity and cost-effectiveness. The Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, is a notable example. wikipedia.orgmdpi.com
Transition Metal-Catalyzed Cyclopropanation (e.g., Rhodium, Palladium, Copper)
Transition metal catalysts offer a powerful and versatile platform for cyclopropanation reactions, primarily through the catalytic decomposition of diazo compounds to generate metal-carbene intermediates. researchgate.netwikipedia.org These reactive species then transfer the carbene moiety to an alkene to form the cyclopropane ring. wikipedia.org
The reaction of an α-diazocarbonyl compound, such as butyl diazoacetate, with an alkene in the presence of a transition metal catalyst is a primary method for synthesizing cyclopropanecarboxylates. researchgate.netmarquette.edu A variety of transition metals, including rhodium, palladium, and copper, have been successfully employed as catalysts. acs.org
Rhodium-Catalyzed Cyclopropanation: Dirhodium(II) carboxylate complexes, such as dirhodium tetraacetate, are highly effective catalysts for the cyclopropanation of a wide range of olefins with diazoacetates. wikipedia.orgnih.gov The mechanism is believed to involve the formation of a rhodium-carbene intermediate, which then undergoes a concerted addition to the alkene. wikipedia.org These reactions can be highly stereoselective. nih.gov
Palladium-Catalyzed Cyclopropanation: Palladium catalysts are also effective for cyclopropanation reactions. For instance, palladium(II) acetate (B1210297) can catalyze the cyclopropanation of olefins with diazomethane. marquette.edu More complex palladium-catalyzed pathways, such as the oxidative cyclization of enynes, can lead to the formation of bicyclic cyclopropane derivatives. nih.govorganic-chemistry.org Palladium-catalyzed cyclopropanation of 2-substituted 1,3-dienes with diazo esters has also been reported to produce vinylcyclopropanes with high regioselectivity. acs.org
Copper-Catalyzed Cyclopropanation: Copper complexes have a long history in catalyzing the decomposition of diazo compounds for cyclopropanation. acs.orgresearchgate.netsciencechina.cn Both Cu(I) and Cu(II) salts can be used, with Cu(I) species generally considered the active catalyst. csic.es The reaction proceeds through the formation of a copper-carbene intermediate. researchgate.netcsic.es The stereoselectivity of copper-catalyzed cyclopropanations can often be controlled by the choice of ligands on the copper catalyst. researchgate.net Theoretical studies have been conducted to understand the mechanism and stereoselectivity of these reactions, for example, in the cyclopropanation of but-2-ene with methyl diazoacetate. csic.es
Table 2: Transition Metal Catalysts for Carbene Transfer Cyclopropanation
| Metal Catalyst | Carbene Source | Alkene Substrate | Product Type | Reference |
| Dirhodium(II) carboxylates | Diazoacetates | Various olefins | Cyclopropanecarboxylates | wikipedia.orgnih.gov |
| Palladium(II) acetate | Diazomethane | Olefins | Cyclopropanes | marquette.edu |
| Palladium complexes | Diazo esters | 1,3-Dienes | Vinylcyclopropanes | acs.org |
| Copper(I) and Copper(II) salts | Diazoacetates | Various olefins | Cyclopropanecarboxylates | acs.orgresearchgate.netcsic.es |
Diazo Compound-Mediated Cyclopropanations
The synthesis of cyclopropanecarboxylates through the reaction of an alkene with a diazoacetate is a well-established and versatile method. marquette.eduresearchgate.net This transformation is typically catalyzed by transition metal complexes, most notably those of rhodium and copper, which facilitate the decomposition of the diazo compound and the subsequent transfer of the carbene fragment to the olefin. marquette.eduscispace.com In the context of producing this compound, the reaction involves n-butyl diazoacetate as the carbene precursor. scispace.com
Rhodium(II) carboxylates, such as dirhodium(II) tetraacetate (Rh₂(OAc)₄), are highly efficient catalysts for these reactions, promoting the formation of a metal-carbene intermediate. scispace.comoup.com This intermediate then reacts with an alkene in a concerted, though often asynchronous, pathway to yield the cyclopropane ring. cas.cz The choice of catalyst and ligands can influence both the yield and the stereoselectivity (cis/trans) of the reaction. marquette.edunih.gov For instance, certain chiral dirhodium catalysts have been developed to achieve high levels of enantioselectivity in cyclopropanation reactions. nih.govresearchgate.net
The general reaction scheme involves the slow addition of the diazo ester to a solution of the alkene and the catalyst. This controlled addition is crucial to maintain a low concentration of the diazo compound, thereby minimizing side reactions such as the formation of diazine (dimerization). cas.cz
Table 1: Representative Catalyst Systems for Diazo-Mediated Cyclopropanation
| Catalyst | Diazo Compound | Alkene Example | Key Findings | Reference(s) |
| Rh₂(OAc)₄ | n-Butyl Diazoacetate (BDA) | Styrene | Efficient catalysis for cyclopropanation. | scispace.com |
| Cu(OTf)₂ | Ethyl Diazoacetate (EDA) | Styrene | Effective catalysis, often used for comparison. | scispace.com |
| Rh₂(S-BTPCP)₄ | Trichloroethyl Aryldiazoacetates | Styrene | High enantioselectivity can be achieved with chiral catalysts. | nih.gov |
| Iron Porphyrin Complexes | Ethyl Diazoacetate (EDA) | Styrene | Provides an alternative to rhodium and copper with good yields. | oup.com |
Michael-Initiated Ring Closure (MIRC) Strategies
The Michael-Initiated Ring Closure (MIRC) reaction is a powerful two-step sequence for the synthesis of cyclopropanes. rsc.orgumich.edu The process begins with a conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene (a Michael acceptor). rsc.org The resulting enolate intermediate then undergoes an intramolecular nucleophilic substitution, displacing a leaving group to form the cyclopropane ring. umich.edursc.org
This strategy can be adapted for the synthesis of this compound by using a Michael acceptor such as butyl α-bromoacrylate or by employing a nucleophile that contains the butyl ester moiety. A common approach involves the reaction of a stabilized carbanion, like that derived from diethyl malonate, with a vinylic halide or another suitable Michael acceptor that has a leaving group in an appropriate position. More generally, the reaction can occur between a Michael acceptor (e.g., an α,β-unsaturated ester) and a nucleophile containing a leaving group on the alpha carbon (e.g., an α-haloester anion). rsc.org
The versatility of the MIRC reaction allows for the construction of highly functionalized cyclopropanes with a high degree of stereocontrol, often influenced by the choice of reactants, base, and reaction conditions. rsc.orgrsc.org Enantioselective MIRC reactions have been extensively developed using chiral catalysts, auxiliaries, or nucleophiles. marquette.edursc.org
Table 2: Components in MIRC Reactions for Cyclopropane Synthesis
| Michael Acceptor Example | Nucleophile Example | Base/Catalyst Example | Product Type | Reference(s) |
| α,β-Unsaturated Aldehyde | α-Bromomalonate | Jørgensen-Hayashi Catalyst | Highly substituted cyclopropanes | rsc.org |
| α,β-Unsaturated 2-Acyl Imidazole | 2-Bromomalonate | Chiral Rhodium Complex | Highly substituted cyclopropanes | rsc.org |
| Arylidene Phenylsulfonylacetate | Potassium 2-nitropropane | N/A | Substituted cyclopropanes | tandfonline.com |
| 4-Bromocrotonate | Alkyl Imidazolyl Sulfoxide | N/A | 2-Substituted Cyclopropanecarboxylate | umich.edu |
Intramolecular Cyclopropanation Approaches
Intramolecular cyclopropanation involves the formation of the cyclopropane ring from a single molecule containing all the necessary components. This approach can offer advantages in terms of efficiency and stereocontrol, as the reactive partners are held in proximity.
One such method is the intramolecular cyclopropanation of allylic diazoacetates. marquette.eduoup.com In this reaction, a molecule containing both an alkene and a diazoacetate function is treated with a transition metal catalyst, typically a rhodium(II) complex. The catalyst generates a rhodium carbene at one end of the molecule, which then reacts with the double bond at the other end to form a bicyclic system containing the cyclopropane ring. oup.com
Another modern approach involves radical-polar crossover cascades. For example, a photoredox-catalyzed reaction can be initiated from carboxylic acids and chloroalkyl alkenes. researchgate.net This process generates a radical that adds to the alkene; the resulting intermediate is then reduced to an anion which undergoes intramolecular substitution to close the ring. researchgate.net Similarly, intramolecular cyclopropanation can be achieved from α-bromo-β-keto esters containing a pendant alkene, where a photocatalyst generates a radical that initiates the cyclization cascade. rsc.orgacs.org
Electrochemical Cyclopropanation Methodologies
Electrochemical methods offer a sustainable and often highly efficient alternative to traditional chemical synthesis. Recently, an electrochemical strategy for the direct cyclopropanation of unactivated alkenes using active methylene compounds has been developed. chemistryviews.orgnih.gov This method is significant as it avoids the need for pre-functionalized starting materials like diazo compounds or dihalomethanes.
The reaction is typically carried out in an undivided cell with a graphite (B72142) felt anode and a platinum plate cathode. chemistryviews.org Ferrocene is used in catalytic amounts as an oxidative mediator, which is believed to generate carbon-centered radicals from the active methylene compounds (such as β-ketoesters). chemistryviews.orgnih.gov These radicals then add to the unactivated alkene, leading to the formation of the cyclopropane ring. The process demonstrates broad substrate scope and high functional group tolerance. chemistryviews.org
Another electrochemical approach involves the use of copper and iron mediators to achieve cyclopropanation with electron-deficient olefins. nih.gov Pre-electrolysis generates reactive Cu(0) and Fe(0) on the cathode, which are crucial for the transformation. nih.gov
Derivatization from Precursor Compounds
Conversion of Halogenated Butyric Esters to Cyclopropanecarboxylates
A classical and straightforward method for synthesizing cyclopropanecarboxylates is the intramolecular cyclization of γ-halogenated butyric esters. google.comlookchem.com To produce this compound, the precursor would be butyl 4-chlorobutyrate or butyl 4-bromobutyrate.
This reaction is an intramolecular version of the Williamson ether synthesis, where an alkoxide is replaced by a carbanion. It is promoted by a strong, non-nucleophilic base. Common bases include sodium amide (NaNH₂), sodium hydride (NaH), or sterically hindered alkoxides like sodium tert-butoxide. google.com The base deprotonates the α-carbon (the carbon adjacent to the ester carbonyl), generating an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbon bearing the halogen in a Sₙ2 reaction to form the three-membered ring. google.com Yields for this type of cyclization can be quite good, often exceeding 80%. google.com
Table 3: Base and Solvent Systems for Cyclization of γ-Haloesters
| γ-Haloester | Base | Solvent | Yield | Reference(s) |
| Ethyl 4-bromobutyrate | NaH | N/A | 88% | google.com |
| Ethyl γ-chlorocaproate | NaNH₂ | Ether | 85% (after 4-5 days) | google.com |
| Methyl γ-chlorobutyrate | Sodium Methylate | Methanol (B129727) | 66.2% | google.com |
| Hindered chlorobutyrate ester | Solid NaOH / PTC | Water-immiscible solvent | Good | unifiedpatents.comepo.org |
Transformations from Cyclopropyl (B3062369) Nitriles
An alternative synthetic route begins with a pre-formed cyclopropane ring, specifically cyclopropanecarbonitrile (B140667). This precursor can be synthesized in high yield from the intramolecular cyclization of 4-chlorobutyronitrile (B21389) using a strong base like powdered sodium hydroxide (B78521). oregonstate.eduorgsyn.orggoogle.com The synthesis of the final ester product then proceeds in two subsequent steps.
First, the nitrile group of cyclopropanecarbonitrile is hydrolyzed to a carboxylic acid. This is typically achieved under basic or acidic conditions. A common laboratory procedure involves heating the nitrile with a strong base like sodium hydroxide, followed by acidification to yield cyclopropanecarboxylic acid. oregonstate.eduorgsyn.org
Second, the resulting cyclopropanecarboxylic acid is esterified with n-butanol to yield this compound. The most common method for this transformation is the Fischer esterification, which involves heating the carboxylic acid and an excess of n-butanol in the presence of a strong acid catalyst, such as sulfuric acid. oregonstate.edu The reaction is an equilibrium process, and the removal of water or the use of excess alcohol drives it toward the ester product.
Modifications of Other Cyclopropanecarboxylate Esters
The synthesis of this compound can be efficiently achieved through the modification of other cyclopropanecarboxylate esters, primarily via a process known as transesterification. google.comresearchgate.net This method involves the reaction of a cyclopropanecarboxylate ester, such as a methyl or ethyl ester, with butanol in the presence of a catalyst. researchgate.netepo.org
Several catalysts can be employed to facilitate this reaction. Traditional catalysts include sodium alkoxides like sodium methoxide (B1231860) or ethoxide. epo.org However, the use of these catalysts can sometimes be problematic as they may influence the stereochemistry of the resulting ester. google.com Titanium alkoxides, such as tetramethyl or tetraethyl titanate, represent another class of catalysts for this transformation. epo.org More advanced catalytic systems involving lanthanoid metal alkoxides have also been developed to produce the desired this compound in high yields. google.com
The reaction conditions for transesterification can vary. For instance, the conversion of γ-butyrolactone with butanol and hydrogen chloride can yield butyl γ-chlorobutyrate, which is then cyclized to this compound using a sodium alkoxide solution at temperatures between 100 to 200°C. google.com In some cases, the reaction can be carried out in the absence of a catalyst at elevated temperatures, typically between 120 and 140°C. google.com
The choice of starting ester can also be a factor. For example, hindered esters of cyclopropanecarboxylic acid can be reacted with ammonia (B1221849) in the presence of an alkali metal salt of a polyhydric alcohol to form cyclopropanecarboxamide (B1202528), which can then be further processed. epo.org
Stereoselective Synthesis of this compound Isomers
The synthesis of specific stereoisomers of this compound is a critical area of research, driven by the fact that the biological activity of such compounds is often dependent on their precise three-dimensional structure. Methodologies to control the diastereoselectivity and enantioselectivity of the synthesis are therefore of significant interest.
Diastereoselective Synthesis
Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. For substituted butyl cyclopropanecarboxylates, this involves controlling the relative stereochemistry of the substituents on the cyclopropane ring.
One approach involves the cyclopropanation of alkenes. For instance, the reaction of triethylphosphonoacetate with cyclic sulfates derived from terminal 1,2-diols can produce substituted 1-(diethoxyphosphoryl)cyclopropanecarboxylates with a preference for the trans isomer. researchgate.net The stereochemistry of the resulting cyclopropanecarboxylate can be determined through techniques like single-crystal X-ray analysis after conversion to the corresponding carboxylic acid. researchgate.net
Another strategy is the Michael-initiated ring closure (MIRC) reaction, which is a powerful method for creating cyclopropanes under mild conditions. researchgate.net The diastereoselectivity of rhodium(III)-catalyzed cyclopropanation of alkenes with N-enoxyphthalimides can be switched between trans and cis isomers, showcasing a mechanistic dichotomy. organic-chemistry.org Furthermore, highly diastereoselective cyclopropanation of cyclic enones with sulfur ylides has been developed, yielding multifunctional spirocyclopropanes with excellent diastereomeric ratios. mdpi.com
The table below summarizes some findings on diastereoselective synthesis leading to precursors of or structurally related compounds to this compound.
| Starting Materials | Reagents | Product Type | Diastereomeric Ratio | Reference |
| Cyclic enones | Sulfur ylides | Spirocyclopropanes | >99:1 d.r. | mdpi.com |
| Terminal 1,2-diols cyclic sulfates | Triethylphosphonoacetate | Substituted 1-(diethoxyphosphoryl)cyclopropanecarboxylates | Predominantly trans | researchgate.net |
Enantioselective Synthesis
Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is particularly important for pharmaceuticals and agrochemicals where one enantiomer may be active while the other is inactive or even harmful.
Palladium-catalyzed enantioselective C(sp³)–H activation and cross-coupling reactions of free carboxylic acids have been explored. nih.gov For example, 1-butyl-1-cyclopropanecarboxylic acid can be arylated in moderate to good yields with good enantioselectivities. nih.gov The use of chiral ligands, such as N-acetyl-L-(2,6-di-phenyl)phenylalanine, is crucial for achieving high enantioselectivity. nih.gov
Another approach involves the asymmetric cyclopropanation of olefins. researchgate.net The use of chiral catalysts, such as novel chiral copper complexes, can lead to the asymmetric synthesis of cyclopropanecarboxylate derivatives. google.com Similarly, rhodium complexes can catalyze the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters to produce optically pure 1,2,3-trisubstituted cyclopropanes. organic-chemistry.org
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product.
A prominent example is the use of chiral imide enolates for asymmetric alkylation, which provides a practical route to enantiomerically pure α-substituted carboxylic acid derivatives. york.ac.uk These methods can achieve high levels of diastereoface selection. york.ac.uk Amino acids can also serve as chiral auxiliaries in the asymmetric cyclopropanation of cinnamoyl amides. researchgate.net The absolute configuration of the newly formed stereocenters can be determined after the removal of the chiral auxiliary. researchgate.net
An efficient synthesis of tert-butyl cyclopropanecarboxylates has been achieved using an optically active S-chiral p-tolylsulfinyl group as a chiral auxiliary. thieme-connect.com This method allows for the asymmetric synthesis of both enantiomers of tert-butyl cyclopropanecarboxylate with high enantiomeric excesses. thieme-connect.com
Asymmetric Catalysis in Cyclopropanation
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of cyclopropanes, often employing transition metal catalysts with chiral ligands. researchgate.net
Rhodium catalysts are widely used in asymmetric cyclopropanation reactions. researchgate.netresearchgate.net For instance, the catalytic asymmetric cyclopropanation of 1-tosyl-3-vinylindoles with ethyl- and tert-butyldiazoacetate using a rhodium catalyst affords N-protected trans-2-(indol-3-yl)-1-cyclopropanecarboxylic esters in good yields and high enantiomeric excess. nih.gov Copper catalysts, particularly those with novel chiral ligands, have also been shown to be effective in the asymmetric synthesis of cyclopropanecarboxylate derivatives. google.com
The development of recoverable catalysts is also an important aspect of asymmetric synthesis. acs.org
The table below presents examples of asymmetric catalysis in reactions that are foundational to the synthesis of chiral cyclopropanecarboxylates.
| Substrate | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |
| 1-Tosyl-3-vinylindoles | Rhodium(II) catalyst / tert-butyldiazoacetate | N-protected trans-2-(indol-3-yl)-1-cyclopropanecarboxylic esters | 81-88% | nih.gov |
| Alkenes | Chiral copper complex | Cyclopropanecarboxylate derivatives | Not specified | google.com |
| β,γ-Unsaturated ketoesters | Chiral rhodium complex | 1,2,3-Trisubstituted cyclopropanes | Excellent | organic-chemistry.org |
| 1-Substituted 1-cyclopropanecarboxylic acids | Pd(OAc)₂ / Chiral ligand (L25) | Arylated cyclopropanecarboxylic acids | up to 97:3 er | nih.gov |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is an emerging area of focus, aiming to reduce the environmental impact of chemical processes. dokumen.pub This involves the use of greener solvents, more efficient catalysts, and more atom-economical reactions. beilstein-journals.org
One area of improvement is the use of safer and more sustainable solvents. For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a sustainably produced solvent, has been shown to be an effective replacement for traditional ethereal solvents like THF in certain reactions, leading to significantly higher yields. beilstein-journals.org The use of ionic liquids as recyclable catalysts for esterification reactions also represents a green approach. researchgate.net
Catalysis plays a central role in green chemistry. dokumen.pub The development of solid acid catalysts, such as Amberlyst-15, for reactions like the synthesis of arylthio-cyclopropyl carbonyl compounds, which can be precursors to cyclopropanecarboxylic acids, demonstrates a move towards more environmentally friendly catalytic systems. mdpi.com These solid catalysts can often be recovered and reused, reducing waste.
Furthermore, the development of more efficient and atom-economical synthetic routes is a key principle of green chemistry. beilstein-journals.org This includes one-pot procedures that combine multiple reaction steps, reducing the need for intermediate purification and minimizing solvent use. researchgate.net While not always the primary focus in laboratory-scale synthesis, improving the "green chemistry" credentials of established methods, such as finding alternatives to hazardous reagents like trifluoroacetic acid, is an important consideration for industrial applications. acs.org The broader search for sustainable approaches in C-C bond formation, including C-H arylation, also contributes to the greener synthesis of complex molecules like substituted cyclopropanes. nih.gov
Atom Economy Maximization
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.
Direct esterification of cyclopropanecarboxylic acid with n-butanol represents a highly atom-economical route. In this reaction, which is typically catalyzed by an acid, the sole byproduct is water, leading to a theoretical atom economy approaching 100%. oregonstate.eduthieme-connect.de
Transesterification reactions, where an existing ester like methyl or ethyl cyclopropanecarboxylate is reacted with butanol to yield this compound, also demonstrate high atom economy. google.com The only byproduct is the alcohol displaced from the starting ester, which can potentially be recovered and reused.
Advanced methods for creating the cyclopropane ring itself, such as the palladium-catalyzed direct cyanoesterification of cyclopropenes, have been noted for their high atom economy in producing related cyclopropane derivatives. organic-chemistry.org
Table 1: Comparison of Atom Economy in Synthetic Routes
| Synthetic Route | Reactants | Desired Product | Byproducts | Atom Economy |
|---|---|---|---|---|
| Direct Esterification | Cyclopropanecarboxylic acid, n-Butanol | This compound | Water | High |
| Cyclization of Halo-ester | sec-Butyl 4-chlorobutyrate, Sodium Hydroxide | sec-Butyl cyclopropanecarboxylate | Sodium Chloride, Water | Moderate |
| Transesterification | Ethyl cyclopropanecarboxylate, Butanol | This compound | Ethanol | High |
Use of Safer Solvents and Reaction Media
The choice of solvent is critical in minimizing the environmental impact of a synthetic process. Traditional syntheses have often relied on halogenated solvents, which are now being replaced by safer alternatives.
In the cyclization of sec-butyl 4-chlorobutyrate, a patented process highlights the use of methyl t-butyl ether (MTBE) as a preferable alternative to the more hazardous methylene chloride. epo.org The same patent also mentions toluene and hexane (B92381) as viable solvents. epo.org While a solvent is not strictly necessary for this reaction, its use is reported to make the process safer and more convenient to handle, particularly for temperature control. google.com
The pursuit of greener synthesis has led to investigations into novel reaction media. Ionic liquids (ILs) have been successfully employed as catalysts for the esterification of acetic acid with 1-butanol, a reaction analogous to the synthesis of this compound. researchgate.netresearchgate.net ILs are noteworthy for their low volatility and potential for recyclability, positioning them as a more environmentally benign reaction medium. nih.gov Solventless, or dry media, reactions represent an ideal scenario, completely avoiding solvent waste. nih.gov
Table 2: Solvents Used in the Synthesis of this compound and Related Esters
| Solvent/Medium | Synthetic Step | Rationale / Notes | Reference |
|---|---|---|---|
| Methylene Chloride | Cyclization of halo-ester | Effective but hazardous solvent. | epo.org |
| Methyl t-butyl ether (MTBE) | Cyclization of halo-ester | A safer, preferred alternative to methylene chloride. | epo.org |
| Toluene | Esterification / Cyclization | Common water-immiscible organic solvent. | epo.org |
| Ionic Liquids (e.g., [CP][CH3SO3]) | Esterification | Act as recyclable catalysts and reaction media. | researchgate.netresearchgate.net |
| Solvent-free | Cyclization of halo-ester | Achieves good yields (95%) but handling is less convenient. | google.com |
Catalytic vs. Stoichiometric Methods
The transition from stoichiometric reagents to catalytic systems is a key objective in sustainable chemistry, as it reduces waste and often allows for milder reaction conditions.
Catalytic Methods: The synthesis of this compound frequently employs catalysts.
Acid Catalysis : Direct esterification is almost always facilitated by a catalytic amount of a strong acid.
Phase Transfer Catalysis (PTC) : The cyclization of 4-chlorobutyrate esters is significantly promoted by phase transfer catalysts, such as tributylmethylammonium (B1194469) chloride. These catalysts enable the reaction between the organic ester (in an organic solvent) and the solid sodium hydroxide, leading to high yields (93-98%) under mild conditions. epo.orggoogle.com
Transition Metal Catalysis : While often used for the initial formation of the cyclopropane ring rather than the final esterification, transition metals like rhodium and copper are crucial for catalytic cyclopropanation from diazo compounds. researchgate.netmarquette.edu Lanthanoid metal alkoxides, such as triisopropoxysamarium(III), have been shown to be effective catalysts for the transesterification of cyclopropanecarboxylates, achieving yields over 90%. google.com
Stoichiometric Methods: Some synthetic routes rely on stoichiometric amounts of reagents.
Base-Induced Cyclization : The intramolecular cyclization of a 4-chlorobutyrate ester requires a stoichiometric quantity of a base, such as sodium hydroxide or a sodium alkoxide, to neutralize the eliminated HCl and drive the reaction to completion. epo.orggoogle.com
Simmons-Smith Reaction : For creating the cyclopropane ring from an alkene, the classic Simmons-Smith reaction uses a stoichiometric amount of a zinc-copper couple and diiodomethane, which generates significant metal waste. researchgate.net
Table 3: Comparison of Catalytic and Stoichiometric Reagents
| Method Type | Reagent | Reaction | Yield | Notes |
|---|---|---|---|---|
| Catalytic | Acid Catalyst | Esterification | Varies | Standard method for ester formation. |
| Catalytic | Tributylmethylammonium chloride (PTC) | Cyclization of halo-ester | ~98% | Enables reaction between phases, reduces waste compared to stoichiometric base in solution. epo.org |
| Catalytic | Triisopropoxysamarium(III) | Transesterification | 92% | Effective lanthanide catalyst for ester exchange. google.com |
| Stoichiometric | Sodium Hydroxide (solid) | Cyclization of halo-ester | 95-98% | Required in stoichiometric amounts to effect ring closure. epo.orggoogle.com |
| Stoichiometric | Zinc-Copper Couple | Simmons-Smith Cyclopropanation | Varies | Classic but wasteful method for forming the cyclopropane ring. researchgate.net |
Energy Efficiency in Synthetic Processes
Minimizing energy consumption is another cornerstone of green chemistry, directly impacting the cost and environmental footprint of chemical production.
The energy requirements for producing this compound vary significantly with the chosen synthetic route. Esterification reactions may require heating under reflux to achieve reasonable reaction rates and yields.
Patented processes for the cyclization of sec-butyl 4-chlorobutyrate specify careful temperature control. The reaction is maintained between 30-40°C; this is not to drive the reaction, but rather to manage the heat evolved from the exothermic process, ensuring safety and preventing side reactions. epo.orggoogle.com This highlights how energy management can be crucial for both safety and efficiency.
In contrast, some catalytic transesterification processes using lanthanide catalysts require higher temperatures, with reactions being conducted at 130°C for 12 hours to achieve high yields. google.com Similarly, the ammoniation of a this compound ester to its corresponding amide, an intermediate step in some larger processes, is performed at temperatures around 100°C. epo.org
Table 4: Energy Input for Different Synthetic Steps
| Synthetic Step | Temperature | Duration | Notes |
|---|---|---|---|
| Cyclization of halo-ester | 30-40 °C | ~7 hours | Temperature is controlled to manage exothermic reaction. epo.org |
| Esterification | Reflux | Varies | Conventional heating to drive the reaction. |
| Transesterification (Lanthanide catalyst) | 130 °C | 12 hours | Requires significant thermal energy input. google.com |
| Ammoniation of Ester | 100 °C | 5 hours | Elevated temperature required for the reaction. epo.org |
Chemical Reactivity and Transformation Mechanisms of Butyl Cyclopropanecarboxylate
Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety
The cyclopropane ring, particularly when activated by an electron-withdrawing group like an ester, behaves similarly to a carbon-carbon double bond and is susceptible to various ring-opening reactions. qmul.ac.ukdalalinstitute.com These transformations relieve the inherent Baeyer (angular) and Pitzer (torsional) strain, leading to the formation of more stable, open-chain products. qmul.ac.uk The presence of the carboxylate group classifies butyl cyclopropanecarboxylate (B1236923) as a "donor-acceptor" (D-A) cyclopropane, which significantly influences its reactivity, especially towards nucleophiles.
Electrophilic addition is a primary mode of reaction for cyclopropanes, resulting in open-chain products. dalalinstitute.com The reaction is typically initiated by the attack of an electrophile (E⁺) on the cyclopropane ring, which can proceed through several mechanistic pathways. These include the formation of a corner-protonated or edge-protonated intermediate, or a direct Sₑ2-type attack to form a classical carbocation. dalalinstitute.com The regioselectivity of the addition to substituted cyclopropanes generally follows Markovnikov's rule, where the nucleophile (Nu⁻) attacks the most substituted carbon atom. dalalinstitute.com While specific studies on butyl cyclopropanecarboxylate are not abundant, the general principles apply. For instance, acid-catalyzed processes can lead to ring cleavage. This can involve protonation of an oxygen atom in a related system, followed by ring-opening to form an oxonium ion, which can then be attacked by a nucleophile. uq.edu.au
The ester group in this compound activates the ring towards nucleophilic attack. These reactions are characteristic of donor-acceptor cyclopropanes and provide an efficient route to 1,3-difunctionalized compounds. thieme-connect.com The reaction typically proceeds via an Sɴ2-like mechanism, where the nucleophile attacks one of the methylene (B1212753) carbons of the cyclopropane ring, leading to the cleavage of the opposite C-C bond and formation of a stabilized carbanion intermediate. This intermediate is then protonated to yield the final product.
Common nucleophiles for these reactions include amines, azides, and stabilized carbanions. thieme-connect.comthieme-connect.com For example, reactions of cyclopropanes activated by ester groups with primary amines can lead to γ-amino esters, which may subsequently cyclize to form γ-lactams. thieme-connect.com Lewis acids, such as diethylaluminum chloride, can be used to activate the cyclopropane ring, allowing the ring-opening to occur under milder conditions. thieme-connect.comthieme-connect.com
A summary of representative nucleophilic ring-opening reactions is presented below.
| Nucleophile | Activating Group(s) | Conditions | Product Type | Reference |
| Secondary Amines | 1,1-Diester | Thermal | β-Aminoethylmalonates | thieme-connect.com |
| Primary Amines | 1,1-Diester | Thermal | γ-Lactams | thieme-connect.com |
| Anilines | Tetrasubstituted D-A Cyclopropane | - | γ-Butyrolactams | thieme-connect.com |
| DABCO | Cyclopropyl (B3062369) Ketones | Catalytic | 2,3-Dihydrofurans | nih.gov |
The cyclopropane ring can also be opened through radical-mediated pathways. These reactions often involve the addition of a radical species to the cyclopropane ring, followed by ring-opening to generate a more stable, open-chain radical. In the context of methylenecyclopropanes (MCPs), an initial radical addition to the exocyclic double bond forms a cyclopropylcarbinyl radical, which rapidly rearranges to a homoallylic radical. nih.gov
For cyclopropanes activated by carbonyl groups, radical reactions can be initiated under oxidative conditions. For example, the reaction of MCPs with malonates mediated by Mn(OAc)₃ involves the addition of a malonyl radical to the double bond, forming a benzyl (B1604629) radical intermediate which then undergoes ring-opening. nih.gov Another example is the copper(II) acetate-mediated oxidative radical ring-opening and cyclization of MCPs with thiols or selenols. nih.gov A phenylselenyl radical, generated from the homolysis of diphenyldiselenide, can add to a cyclopropane derivative, leading to a radical intermediate that undergoes ring-opening. nih.gov Reductive radical decarboxylation of a cyclopropanecarboxylic acid derivative has also been shown to proceed through a cyclopropyl radical intermediate. acs.org
Thermally or photochemically induced reactions represent another major class of cyclopropane transformations. thieme-connect.de These reactions can relieve ring strain and lead to unsaturated hydrocarbons. While simple cyclopropanes require high temperatures (e.g., isomerization to propene at 400 °C), the presence of substituents can facilitate these reactions. qmul.ac.uk For donor-acceptor cyclopropanes, thermal or photochemical conditions can induce [3+2] cycloadditions with various dipolarophiles. thieme-connect.com Photochemical cyclizations, such as the Yang cyclization, can also be used for C-C bond formation involving cyclopropane rings. qmul.ac.uk In some cases, photochemically induced radical bromination or chlorination of substituents adjacent to a cyclopropane ring can occur without ring opening, especially if the resulting radical is stabilized. thieme-connect.de
The mechanism and stereochemistry of cyclopropane ring-opening are highly dependent on the reagents and the substitution pattern of the cyclopropane.
Electrophilic Opening: The stereochemistry at the site of electrophilic attack can result in retention or inversion, while the position of nucleophilic attack almost always proceeds with inversion of configuration. dalalinstitute.com
Nucleophilic Opening: The ring-opening of donor-acceptor cyclopropanes with nucleophiles typically occurs via an Sɴ2-like mechanism. This results in an inversion of configuration at the carbon atom attacked by the nucleophile. thieme-connect.com Computational studies on DABCO-catalyzed rearrangements suggest a stepwise process involving nucleophilic ring-opening to form a zwitterionic intermediate, followed by ring-closure, with the stereochemical outcome being well-rationalized by this pathway. nih.gov
Radical Opening: Radical-mediated processes often involve the formation of an intermediate radical, and the stereochemical outcome can be less specific due to the potential for rotation around single bonds in the open-chain radical intermediates. uq.edu.au However, stereoselective processes are possible. For instance, the reductive radical decarboxylation of a specific N-hydroxypyridine-2-thione ester proceeds via a cyclopropyl radical intermediate, with subsequent hydride attack occurring from the side opposite to a bulky substituent, leading to a selective cis-cyclopropane product. acs.org
Enzymatic Opening: In biological systems, nonheme iron enzymes can catalyze oxidative cyclization to form cyclopropane rings with high stereocontrol. Mechanistic studies suggest these reactions proceed through radical intermediates, with the enzyme's active site dictating the stereochemical outcome. nih.gov
Detailed mechanistic and computational studies have been crucial in understanding these pathways. For example, DFT studies on the Heck–ring-opening of cyclopropyl diols have elucidated the dual role of hydroxyl groups in directing the regioselectivity of the C-C bond cleavage. acs.org
Reactions Involving the Ester Functionality
The butyl ester group of this compound can undergo reactions typical of carboxylic acid esters, often leaving the cyclopropane ring intact if the conditions are chosen carefully.
Key reactions include:
Hydrolysis: The ester can be hydrolyzed to the corresponding cyclopropanecarboxylic acid. This is typically achieved using a base, such as sodium hydroxide (B78521) in an aqueous alcohol medium, followed by acidification. google.com
Transesterification: The butyl group can be exchanged for another alkyl group by heating the ester with a different alcohol, often in the presence of a catalyst like sodium metal or sulfuric acid. google.comgoogle.com
Amidation (Ammonolysis): The ester can be converted to cyclopropanecarboxamide (B1202528) by reaction with ammonia (B1221849). This transformation can be catalyzed by species such as sodium ethylene (B1197577) glycoxide at elevated temperatures and pressures. epo.org
Reduction: The ester group can be reduced to a primary alcohol (cyclopropylmethanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net
A summary of these transformations is provided in the table below.
| Reaction | Reagents | Product | Reference |
| Hydrolysis | NaOH (aq), then H⁺ | Cyclopropanecarboxylic acid | google.com |
| Transesterification | 2-Ethylhexanol, H₂SO₄ | 2-Ethylhexyl cyclopropanecarboxylate | google.com |
| Amidation | NH₃, Sodium ethylene glycoxide | Cyclopropanecarboxamide | epo.org |
| Reduction | LiAlH₄ | (Cyclopropyl)methanol | researchgate.net |
Hydrolysis (Acid- and Base-Catalyzed Mechanisms)
The hydrolysis of this compound to cyclopropanecarboxylic acid and butanol can be achieved under both acidic and basic conditions. google.comchemistrysteps.com
Acid-Catalyzed Hydrolysis:
In the presence of a strong acid catalyst, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of butanol yields the cyclopropanecarboxylic acid. chemistrysteps.com This process is reversible, and the equilibrium can be shifted towards the products by using an excess of water. chemistrysteps.com Esters of cyclopropanecarboxylic acid have been noted to exhibit greater stability towards acid-catalyzed hydrolysis compared to other esters. researchgate.net
Base-Catalyzed Hydrolysis (Saponification):
Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The elimination of the butoxide ion, a strong base, is followed by an irreversible acid-base reaction between the butoxide ion and the newly formed cyclopropanecarboxylic acid. This final step drives the reaction to completion. chemistrysteps.com The hydrolysis can be carried out using alkali metal hydroxides like sodium hydroxide or potassium hydroxide in an aqueous alcohol medium. google.com
| Condition | Catalyst | Key Steps | Reversibility |
| Acidic | Strong Acid (e.g., H₂SO₄) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of tetrahedral intermediate. 4. Elimination of butanol. | Reversible |
| Basic | Strong Base (e.g., NaOH) | 1. Nucleophilic attack by hydroxide ion. 2. Formation of tetrahedral intermediate. 3. Elimination of butoxide. 4. Irreversible deprotonation of carboxylic acid. | Irreversible |
Transesterification Processes
Transesterification of this compound allows for the synthesis of other cyclopropanecarboxylic acid esters by reacting it with a different alcohol in the presence of a catalyst. google.comepo.org This reaction is often driven by removing the lower-boiling alcohol (in this case, butanol) by distillation. google.com
Common catalysts for transesterification include sodium alkoxides and titanium alkoxides. epo.orgepo.org For instance, reacting this compound with a higher-boiling alcohol (e.g., one with 5 to 10 carbon atoms) in the presence of an excess of the corresponding sodium alcoholate (which acts as the catalyst) will yield the new ester. google.com The reaction temperature is typically determined by the boiling point of the alcohol being used, ranging from 120 to 200 °C. google.com Lanthanoid metal alkoxides have also been employed as catalysts for the transesterification of cyclopropanecarboxylates. epo.org
Reduction Reactions to Alcohols
This compound can be reduced to form cyclopropylmethanol (B32771) (also known as hydroxymethyl-cyclopropane). google.com A common method for this transformation is catalytic hydrogenation. This process is typically carried out at elevated temperatures (150° to 350°C) and high pressures (50 to 350 bar) using a chromium-free zinc oxide catalyst. google.com In one example, the hydrogenation of this compound resulted in a 99% conversion with an 89% selectivity for cyclopropylmethanol. google.com
| Reactant | Product | Catalyst | Conditions | Conversion | Selectivity |
| This compound | Cyclopropylmethanol | Chromium-free zinc oxide | 150-350°C, 50-350 bar H₂ | 99% | 89% google.com |
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a fundamental reaction of esters like this compound. It involves the attack of a nucleophile on the carbonyl carbon, leading to the substitution of the butoxy group. quora.commasterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate. The success of the substitution depends on the relative basicity of the incoming nucleophile and the leaving group (butoxide); the reaction favors the displacement of the weaker base. masterorganicchemistry.com
For example, amidation can be achieved by reacting the ester with ammonia, often in the presence of a catalyst like sodium methoxide (B1231860), to form cyclopropanecarboxamide. epo.org This reaction is a key step in the synthesis of cyclopropylamine. epo.org
Reactions at the Cyclopropane Ring with Retention of Ring Structure
The cyclopropane ring, with its significant s-character in the C-H bonds and inherent ring strain, exhibits unique reactivity. researchgate.net It can undergo functionalization while preserving the three-membered ring structure.
Functionalization of C-H Bonds Alpha to the Cyclopropane Ring
The C-H bonds on the carbon atom adjacent (alpha) to the cyclopropane ring can be activated for functionalization. The cyclopropane ring, having appreciable p-character in its C-C bonding orbitals, can activate these adjacent C-H bonds through hyperconjugation. nih.gov This stereoelectronic activation allows for selective oxidation at this position, even in the presence of other potentially reactive sites. nih.gov For instance, iron-based catalysts have been shown to selectively hydroxylate the C-H bond alpha to a cyclopropane ring without causing ring-opening. nih.gov
Palladium-Catalyzed C(sp³)-H Activation and Cross-Coupling Reactions
Palladium-catalyzed C(sp³)-H activation has emerged as a powerful tool for the functionalization of cyclopropanes. researchgate.netnih.gov The C-H bonds on the cyclopropane ring are more readily activated than typical sp³ C-H bonds due to their sp²-like character. researchgate.net This methodology often employs a directing group on the substrate to bring the palladium catalyst into close proximity to a specific C-H bond, enabling selective cleavage and subsequent cross-coupling with various partners like aryl iodides or organoboron reagents. researchgate.netnih.gov
Amide- and carboxylic acid-based directing groups have been successfully utilized. For example, Pd(II)-catalyzed tertiary C(sp³)-H arylation of cyclopropanes bearing a quinoline-7-carboxamide (B8736981) directing group has been used to construct chiral quaternary carbon centers on the cyclopropane ring. researchgate.net Similarly, enantioselective C-H activation of cyclopropanecarboxylic acids has been achieved using chiral mono-N-protected amino acid ligands with palladium catalysts, allowing for the synthesis of enantioenriched cis-substituted chiral cyclopropanes. nih.gov These reactions provide a direct route to complex, substituted cyclopropane structures. researchgate.netnih.gov
| Reaction Type | Catalyst System | Directing Group | Coupling Partner | Product |
| Tertiary C(sp³)-H Arylation | Pd(II) | Quinoline-7-carboxamide | Aryl iodides | Chiral arylcyclopropanes researchgate.net |
| Enantioselective C(sp³)-H Cross-Coupling | Pd(OAc)₂ / Chiral mono-N-protected amino acid ligand | Carboxylic acid | Aryl-, vinyl-, and alkylboron reagents | cis-substituted chiral cyclopropanecarboxylic acids nih.gov |
Metal-Catalyzed Transformations
Metal catalysts offer powerful and selective methods for transforming this compound and related structures. These catalysts can activate C-H or C-C bonds that are otherwise inert, enabling a wide range of synthetic applications from cross-coupling to cycloaddition and isomerization.
Palladium catalysis has been instrumental in developing cross-coupling reactions involving cyclopropyl esters. A significant advancement is the direct α-arylation of tert-butyl cyclopropanecarboxylate with aryl halides. osti.govnih.gov This reaction is challenging due to the relatively low acidity of the α-C-H bond and the propensity for competitive Claisen condensation. nih.gov However, by using specific palladium catalysts and strong bases like lithium dicyclohexylamide (LiNCy₂), high yields of the α-arylated products can be achieved. nih.gov The reaction tolerates a wide variety of functional groups on the aryl bromide partner. nih.gov
The scope of this transformation has been demonstrated with various aryl and heteroaryl bromides.
| Aryl Bromide Partner | Catalyst | Base | Solvent/Temp | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromo-1-fluoro-2-methoxybenzene | 5% Pd-5 | LiNCy₂ | Toluene (B28343) / 65 °C | 99 | nih.gov |
| 4-Bromobenzonitrile | 5% Pd-5 | LiNCy₂ | Toluene / 65 °C | 95 | nih.gov |
| Methyl 4-bromobenzoate | 5% Pd-5 | LiNCy₂ | Toluene / 65 °C | 97 | nih.gov |
| 2-Bromonaphthalene | 5% Pd-5 | LiNCy₂ | Toluene / 65 °C | 94 | nih.gov |
| 3-Bromothiophene | 5% Pd-5 | LiNCy₂ | Toluene / 65 °C | 70 | nih.gov |
| 5-Bromo-1-methyl-1H-indole | 5% Pd-5 | LiNCy₂ | Toluene / 65 °C | 88 | nih.gov |
Note: Pd-5 is a specific catalyst precursor used in the study. nih.gov
More recently, enantioselective versions of this reaction have been developed using chiral palladium catalysts, allowing for the synthesis of chiral carboxylic acids with high enantiomeric excess from the cross-coupling of free cyclopropanecarboxylic acids with aryl and vinyl boron reagents. nih.gov
The strained ring of cyclopropyl esters can participate in metal-catalyzed cycloaddition reactions, often as part of a tandem sequence initiated by the transformation of another functional group on the molecule. A prominent example is the rhodium-catalyzed tandem 1,3-acyloxy migration/[5+1] cycloaddition of cyclopropyl-substituted propargyl esters. nih.govacs.orgfigshare.com In this process, a Rh(I) catalyst first promotes a Saucy-Marbet 1,3-acyloxy migration to form a cyclopropyl-substituted allene (B1206475) intermediate. nih.govacs.org This allene then undergoes a [5+1] cycloaddition with carbon monoxide (CO), where the cyclopropane ring opens and participates as part of the five-carbon component, leading to highly functionalized cyclohexenones. nih.govacs.org
The reaction demonstrates regioselective cleavage of C-C σ-bonds in the cyclopropane ring. acs.org The efficiency and product distribution can be influenced by reaction conditions such as CO pressure. For example, increasing the CO pressure from 1 atm to 10 atm significantly improved the yield of the desired cycloaddition product and suppressed the formation of triene byproducts. acs.org
| Substrate | Catalyst | Pressure (CO) | Solvent/Temp | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Propargyl ester 3a | [Rh(CO)₂Cl]₂ (10 mol %) | 1 atm | Toluene / 60 °C | Cyclohexenone 4a + Triene 15a | 30 + 30 | acs.org |
| Propargyl ester 3a | [Rh(CO)₂Cl]₂ (10 mol %) | 10 atm | Toluene / 60 °C | Cyclohexenone 4a | 70 | acs.org |
| Propargyl ester 3b (t-Bu group) | [Rh(CO)₂Cl]₂ (10 mol %) | 10 atm | Toluene / 100 °C | Cyclohexenone 4b | 65 | acs.org |
Another type of cycloaddition involves the Lewis acid-promoted [3+2] reaction of donor-acceptor cyclopropanes (DACs) with nitriles to form pyrrole (B145914) derivatives. doi.org While this has been demonstrated primarily with carbohydrate-derived spirocyclic donor-acceptor cyclopropanecarboxylates, the fundamental reactivity showcases the ability of the activated cyclopropane ring to act as a three-carbon synthon in cycloadditions. doi.org
Metal catalysts can effectively lower the activation energy for the isomerization and rearrangement of cyclopropane derivatives. These reactions often proceed through pathways distinct from purely thermal processes, offering alternative product selectivities.
Gold catalysts have been shown to facilitate the isomerization of vinylcyclopropanes. For example, a gold(I) catalyst can induce the isomerization of a divinylcyclopropane derivative to a vinylcyclopentene. sci-hub.se In a related system, heating the initial product in methanol (B129727) led to a subsequent Cope rearrangement, highlighting the potential for tandem catalytic isomerization and pericyclic reactions. sci-hub.se
Rhodium(I) complexes are also highly effective for catalyzing the cycloisomerization of strained ring systems. While extensively studied for bicyclo[1.1.0]butanes, the principles apply to other strained rings. acs.org Rhodium catalysts can promote the cleavage of the strained C-C bonds, leading to intermediates like metal carbenes or metallacycles, which can then rearrange to form larger rings. For instance, the Rh(I)-catalyzed isomerization of N-allylated bicyclo[1.1.0]butylalkylamines can yield cyclopropane-fused pyrrolidines and azepines with high stereo- and regiocontrol, demonstrating the catalyst's ability to direct complex skeletal rearrangements. acs.org
The thermal rearrangement of vinylcyclopropanes to cyclopentenes is a well-known pericyclic reaction. thieme-connect.de Metal carbonyl complexes can catalyze this type of rearrangement, sometimes leading to products that incorporate a carbonyl group, showcasing the interplay between the catalyst's role in isomerization and its participation in subsequent bond-forming events. thieme-connect.de
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution.
The one-dimensional ¹H and ¹³C NMR spectra of butyl cyclopropanecarboxylate (B1236923) provide fundamental information about the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the n-butyl group and the cyclopropyl (B3062369) moiety. The butyl group protons would appear as a triplet for the terminal methyl group (H-4'), two multiplets for the methylene (B1212753) groups adjacent to the methyl and ester oxygen (H-3' and H-2'), and a triplet for the methylene group directly attached to the ester oxygen (H-1'). The cyclopropane (B1198618) ring protons typically appear in a complex, higher-order multiplet system in the upfield region of the spectrum due to their unique magnetic environment and complex spin-spin coupling.
The ¹³C NMR spectrum provides information on the number and type of carbon atoms. For butyl cyclopropanecarboxylate, distinct resonances are expected for the four carbons of the butyl chain, the two non-equivalent carbons of the cyclopropane ring (CH and CH₂), and the carbonyl carbon of the ester group. The chemical shifts are indicative of the electronic environment of each carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | ~174.5 |
| Cyclopropyl CH | ~1.5 - 1.6 (m) | ~13.5 |
| Cyclopropyl CH₂ | ~0.8 - 1.0 (m) | ~8.5 |
| O-CH₂ (H-1') | ~4.05 (t) | ~64.8 |
| CH₂ (H-2') | ~1.65 (m) | ~30.6 |
| CH₂ (H-3') | ~1.40 (m) | ~19.2 |
| CH₃ (H-4') | ~0.95 (t) | ~13.7 |
Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds. m = multiplet, t = triplet.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and elucidating the complete bonding framework and spatial arrangement of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the butyl chain (H-1'/H-2', H-2'/H-3', H-3'/H-4'), confirming the integrity of the alkyl group. emerypharma.com It would also show complex correlations among the cyclopropyl protons, helping to assign these overlapping signals.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. sdsu.edu This technique allows for the definitive assignment of each carbon signal based on the previously assigned proton signals, or vice versa. emerypharma.com For example, the proton signal at ~4.05 ppm would show a cross-peak with the carbon signal at ~64.8 ppm, assigning them to the O-CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting different structural fragments. sdsu.edu Key HMBC correlations for this compound would include the signal from the O-CH₂ protons (H-1') to the carbonyl carbon and the signals from the cyclopropyl protons to the carbonyl carbon. These correlations unequivocally establish the connection between the butyl group, the ester functionality, and the cyclopropane ring. e-bookshelf.de
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net NOESY is particularly useful for determining preferred conformations and stereochemistry. e-bookshelf.de For this molecule, NOESY could reveal the preferred spatial orientation of the cyclopropane ring relative to the carbonyl group, indicating which conformer (s-cis or s-trans) is more populated in solution.
Molecules are not static and often exist as a mixture of rapidly interconverting conformers at room temperature. Variable Temperature (VT) NMR experiments are designed to study these dynamic processes. ox.ac.uk For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the cyclopropane ring to the carbonyl group.
Studies on analogous molecules like cyclopropanecarboxaldehyde (B31225) have shown the existence of s-cis and s-trans conformers. researchgate.net At room temperature, the rotation around this bond is fast on the NMR timescale, resulting in an averaged spectrum. By lowering the temperature, this rotation can be slowed, potentially allowing for the observation of distinct signals for each conformer. ox.ac.ukresearchgate.net Such VT-NMR studies would enable the determination of the thermodynamic parameters for this conformational equilibrium, including the free energy barrier (ΔG‡) for the rotation and the relative populations of the conformers at different temperatures.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. nih.gov The calculated exact mass for the molecular formula of this compound, C₈H₁₄O₂, is 142.099379685 Da. nih.gov HRMS analysis would be expected to yield a measured mass that corresponds to this calculated value within a very small margin of error (typically <5 ppm), thus confirming the elemental composition. nih.gov
Table 2: Molecular Formula and Exact Mass of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄O₂ | nih.gov |
The fragmentation pattern of a molecule in a mass spectrometer provides a "fingerprint" that can be used for structural elucidation. The method of ionization significantly influences the fragmentation pathways.
GC-MS (Electron Ionization - EI): In GC-MS, electron ionization is a high-energy process that typically leads to extensive fragmentation. For this compound, the molecular ion ([M]⁺•) at m/z 142 would be formed. Common fragmentation pathways for esters include:
McLafferty Rearrangement: This involves the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (butene, C₄H₈). This would produce a radical cation of cyclopropanecarboxylic acid at m/z 86. The ion observed at m/z 87 is likely due to the protonated acid. nih.gov
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the ester oxygen can result in the loss of a butoxy radical (•OC₄H₉), generating the cyclopropylacylium ion at m/z 69.
Alkyl Group Fragmentation: The butyl chain itself can fragment. Cleavage of the C-O bond can produce a butyl cation (C₄H₉⁺) at m/z 57. Further fragmentation of the butyl group or the cyclopropane ring can lead to smaller, stable ions, such as the allyl cation at m/z 41. nih.gov
ESI-MS/MS (Electrospray Ionization - Tandem MS): ESI is a softer ionization technique, often used with liquid chromatography (LC-MS). nih.gov It typically produces the protonated molecule, [M+H]⁺, at m/z 143. In a tandem mass spectrometry (MS/MS) experiment, this precursor ion is selected and fragmented. doaj.org The primary fragmentation pathway would likely be the loss of a neutral butene molecule (C₄H₈), resulting in a prominent product ion at m/z 87, corresponding to the protonated cyclopropanecarboxylic acid. nih.govdoaj.org
Table 3: Predicted Key Mass Fragments of this compound
| m/z | Proposed Fragment Ion | Ionization Method |
|---|---|---|
| 143 | [M+H]⁺ | ESI |
| 142 | [M]⁺• | EI |
| 87 | [C₄H₇O₂]⁺ | EI, ESI-MS/MS |
| 69 | [C₄H₅O]⁺ | EI |
| 57 | [C₄H₉]⁺ | EI |
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of chemical bonds. It is an indispensable tool for the characterization of this compound, offering insights into its functional groups and the inherent strain of the cyclopropyl ring.
The IR and Raman spectra of this compound are distinguished by absorption bands corresponding to the ester functional group and the unique vibrations of the three-membered ring. The high degree of ring strain in the cyclopropane moiety influences its vibrational frequencies, making them characteristic.
Key functional group vibrations for esters include a strong carbonyl (C=O) stretching band and C-O stretching bands. For this compound, the C=O stretch is typically observed in the region of 1725-1735 cm⁻¹. google.comgoogle.com The C-H stretching vibrations of the cyclopropane ring are generally found at higher frequencies (3000-3100 cm⁻¹) than those of alkyl C-H bonds, a direct consequence of the increased s-character in the C-H bonds of the strained ring. The ring itself has characteristic "breathing" and deformation modes.
DFT calculations and experimental studies on related molecules like cyclopropanecarboxylic acid provide a basis for assigning these vibrations. researchgate.net
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|---|
| Cyclopropyl C-H | Stretching | 3100 - 3000 | Medium | Higher frequency indicates ring strain. |
| Alkyl C-H | Stretching | 2960 - 2870 | Strong | From the butyl group. google.com |
| Ester C=O | Stretching | 1735 - 1725 | Very Strong | A prominent and characteristic peak for the ester. google.comgoogle.com |
| CH₂ | Scissoring | ~1465 | Medium | From the butyl group and cyclopropane ring. |
| Ester C-O | Stretching | 1300 - 1150 | Strong | Two distinct bands may be present for the C-O-C linkage. google.com |
| Cyclopropyl Ring | Ring Deformation / Breathing | 1050 - 1000 | Medium-Weak | Characteristic of the three-membered ring structure. |
This table is generated based on data from analogous cyclopropane compounds. Exact peak positions can vary with sample phase and solvent.
In-situ vibrational spectroscopy is a powerful method for real-time monitoring of chemical reactions, providing kinetic and mechanistic data without the need for sample extraction. rsc.orgjasco-global.com Fiber-optic probes compatible with both IR and Raman spectrometers can be directly inserted into a reaction vessel to track the concentration changes of reactants, intermediates, and products. jasco-global.comclairet.co.uk
For the synthesis of this compound, such as through the esterification of cyclopropanecarboxylic acid with butanol, FTIR spectroscopy can be employed to monitor the reaction progress. The key spectral changes would include:
A decrease in the broad O-H stretching band of the carboxylic acid reactant (around 3300-2500 cm⁻¹).
The simultaneous appearance and increase in the intensity of the characteristic ester C=O stretching peak around 1730 cm⁻¹.
This approach allows for the precise determination of reaction endpoints, optimization of reaction conditions (temperature, catalyst loading), and the potential detection of transient intermediates or side products. clairet.co.uknih.gov For instance, in cyclopropanation reactions that form the core ring structure, the disappearance of an olefin's C=C stretching band and the appearance of the cyclopropyl ring's characteristic vibrations can be tracked. acs.org
X-ray Crystallography of Derivatives (if applicable for solid forms)
While this compound is a liquid at room temperature, its solid derivatives can be analyzed by X-ray crystallography. This technique provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemical relationships. nih.gov
For chiral molecules, single crystal X-ray diffraction (XRD) is the gold standard for unambiguously determining the absolute configuration of stereogenic centers. nih.govrsc.org If an enantiomerically pure sample of a chiral this compound derivative can be synthesized and crystallized, XRD analysis can establish its absolute stereochemistry.
The method often involves the synthesis of a derivative containing a heavy atom (e.g., bromine or iodine) to enhance anomalous dispersion effects, which are used to determine the absolute structure. rsc.orgrsc.org For example, studies on other cyclopropane-containing natural products have successfully used p-iodobenzoate derivatives to determine their absolute configurations. rsc.orgrsc.org The stereochemistry of a trans-2-(benzyloxymethyl)-1-(diethoxyphosphoryl)cyclopropanecarboxylic acid has also been determined by single crystal X-ray analysis. arkat-usa.org This approach provides unequivocal proof of the spatial arrangement of substituents on the cyclopropane ring, which is critical in fields like pharmaceutical development where enantiomers can have vastly different biological activities.
Chiroptical Spectroscopy (for enantiopure compounds)
Chiroptical spectroscopy involves the differential interaction of chiral molecules with left and right circularly polarized light. These techniques are exclusively sensitive to the chirality of a molecule and are essential for studying enantiopure samples of this compound.
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength, occurring during electronic transitions. encyclopedia.pub An ECD spectrum consists of positive or negative bands (Cotton effects) that are characteristic of a specific enantiomer. rsc.org
For a chiral derivative of this compound, ECD serves as a powerful tool to:
Confirm Enantiomeric Purity: The presence of an ECD signal confirms that the sample is chiral and not a racemic mixture.
Determine Absolute Configuration: By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum-chemical calculations (e.g., Time-Dependent Density Functional Theory, or TD-DFT), the absolute configuration of the molecule can be assigned. researchgate.net This is a widely used alternative to X-ray crystallography, especially for non-crystalline samples. rsc.org
The chromophore in this compound is the carboxyl group. While the cyclopropane ring itself does not absorb strongly in the accessible UV-Vis range, its chiral perturbation on the ester chromophore's electronic transitions (e.g., the n → π* transition of the carbonyl group) would give rise to a measurable ECD signal.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Cyclopropanecarboxylic acid |
| trans-2-(Benzyloxymethyl)-1-(diethoxyphosphoryl)cyclopropanecarboxylic acid |
| p-Iodobenzoate |
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) is a spectroscopic technique that measures the change in the angle of rotation of plane-polarized light as a function of the wavelength of the light. slideshare.net This method is particularly valuable for the stereochemical analysis of chiral molecules, providing insights into their absolute configuration and conformation. slideshare.netlibretexts.org The chiroptical properties of molecules containing a cyclopropyl chromophore have been a subject of interest, as the three-membered ring can significantly influence the compound's interaction with polarized light. rsc.org While specific ORD data for this compound is not extensively detailed in publicly available research, the principles of ORD and studies on related cyclopropanecarboxylic acid derivatives allow for a thorough understanding of the expected analytical results.
The phenomenon underlying ORD is the difference in the refractive index for left and right circularly polarized light. When a chiral molecule contains a chromophore that absorbs light in the measured wavelength range, it can lead to a characteristic set of peaks and troughs in the ORD spectrum known as the Cotton effect. wikipedia.orgjasco-global.com This effect is observed in the vicinity of an absorption band of the substance. wikipedia.org The sign of the Cotton effect (positive or negative) and its magnitude provide crucial information about the stereochemistry of the molecule. libretexts.orgjasco-global.com A positive Cotton effect is characterized by an initial increase in optical rotation as the wavelength decreases, reaching a peak before crossing the zero-rotation axis at the absorption maximum, followed by a rapid decrease to a trough. A negative Cotton effect shows the opposite behavior. libretexts.orgwikipedia.org
For a chiral derivative of this compound, the ester carbonyl group acts as a chromophore. The n→π* transition of the carbonyl group typically occurs in the region around 300 nm, which is a convenient region for ORD measurements due to the weakness of the absorption band. libretexts.org The interaction of this chromophore with the chiral cyclopropane ring would be expected to produce a distinct Cotton effect, allowing for the determination of the absolute configuration of the chiral centers.
Research on other chiral cyclopropane derivatives has demonstrated the utility of chiroptical methods. For instance, studies on chrysanthemyl derivatives and other 1,2,2,3-tetra-alkyl cyclopropanes have shown that their chirality dictates the sign of the Cotton effects observed. rsc.org The stereochemical arrangement of substituents on the cyclopropane ring fixes the conformation of the molecule, leading to predictable ORD curves. This principle would apply directly to the analysis of an optically active this compound isomer.
The data obtained from an ORD analysis is typically presented in a table or as a spectrum plotting specific rotation [α] against wavelength (λ).
Representative Data Table for ORD Analysis of a Chiral Cyclopropanecarboxylate
The following table is an illustrative example of the type of data that would be generated in an ORD experiment for a chiral cyclopropanecarboxylate, demonstrating a hypothetical positive Cotton effect.
| Wavelength (λ) (nm) | Specific Rotation [α] (degrees) |
| 600 | +50 |
| 500 | +75 |
| 400 | +150 |
| 350 | +300 |
| 320 (Peak) | +850 |
| 305 (Crossover) | 0 |
| 290 (Trough) | -700 |
| 270 | -450 |
This representative data illustrates a positive Cotton effect, with a peak at a longer wavelength (320 nm) and a trough at a shorter wavelength (290 nm), centered around the carbonyl chromophore's absorption maximum. jasco-global.com The specific values and wavelengths would be unique to the exact molecular structure and stereochemistry of the this compound enantiomer being analyzed.
Computational and Theoretical Studies of Butyl Cyclopropanecarboxylate
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the properties of Butyl cyclopropanecarboxylate (B1236923). These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure, geometry, and energy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT studies on analogous compounds, such as cyclopropanecarboxylic acid and other esters, provide a robust model for understanding Butyl cyclopropanecarboxylate.
DFT calculations on related cyclopropanecarboxylic acid derivatives show that the highest occupied molecular orbitals (HOMOs) exhibit significant contributions from both the cyclopropane (B1198618) ring and the carboxylate group, signifying strong electronic communication between these fragments. The electron density distribution, as visualized through electrostatic potential maps, would show a high concentration of negative charge around the carbonyl oxygen atom, making it a prime site for electrophilic attack, while the cyclopropane ring protons would be less shielded.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Value | Description |
| Dipole Moment | ~2.0 - 2.5 D | Indicates moderate polarity, arising from the C=O bond. |
| Mulliken Charge on C=O Oxygen | ~ -0.6 e | Shows significant negative charge, a nucleophilic center. |
| Mulliken Charge on C=O Carbon | ~ +0.7 e | Shows significant positive charge, an electrophilic center. |
| C-C Bond Length (Ring) | ~1.51 Å | Typical for a cyclopropane ring. researchgate.net |
| C-C Bond Length (Ring-Carbonyl) | ~1.47 Å | Shorter than a typical C-C single bond, indicating conjugation. researchgate.net |
Note: This table is based on theoretical data from analogous structures and general principles of computational chemistry.
The flexibility of the butyl ester group introduces several possible conformations for this compound. Conformational analysis, often performed using DFT methods, helps identify the most stable arrangements (conformers) and the energy barriers for rotation between them. libretexts.orgwgtn.ac.nz
The primary rotational degrees of freedom are around the C-O single bond of the ester and the C-C bond linking the cyclopropane ring to the carbonyl group. Studies on similar molecules like cyclopropanecarboxylic acid have shown that the orientation of the carbonyl group relative to the ring is crucial. researchgate.net Two primary planar conformers are typically considered: s-cis and s-trans, referring to the arrangement about the C(ring)-C(carbonyl) bond. For cyclopropanecarboxylic acid, the s-trans conformer is generally found to be a transition state, while two equivalent gauche conformers are the energy minima, though the energy landscape is often flat. researchgate.net The butyl chain itself can adopt various conformations (e.g., anti, gauche), further complicating the energy landscape.
Table 2: Relative Energies of Key Conformers of this compound (Illustrative)
| Conformer | Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Gauche 1 | ~60° | 0.00 | 45 |
| Gauche 2 | ~300° (-60°) | 0.00 | 45 |
| s-trans | 180° | ~0.7 | 5 |
| s-cis | 0° | ~2.5 | <1 |
Note: This table presents hypothetical data modeled on DFT calculations of cyclopropanecarboxaldehyde (B31225) and cyclopropanecarboxylic acid to illustrate the likely conformational preferences. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com
For this compound, the HOMO is expected to be localized primarily on the cyclopropane ring, specifically the Walsh orbitals, with some contribution from the oxygen of the ester linkage. The LUMO is anticipated to be centered on the π* orbital of the carbonyl group. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. numberanalytics.com A smaller HOMO-LUMO gap generally implies higher reactivity. This analysis is crucial for understanding its behavior in pericyclic reactions, nucleophilic attacks on the carbonyl carbon, and reactions involving the cyclopropane ring itself.
Table 3: Calculated Frontier Orbital Energies for this compound (Illustrative)
| Molecular Orbital | Energy (eV) | Description and Implication for Reactivity |
| HOMO | ~ -10.5 | Localized on the cyclopropane ring and ester oxygen. Acts as the primary electron donor in reactions. |
| LUMO | ~ +1.5 | Centered on the C=O π* antibonding orbital. Acts as the primary electron acceptor, especially for nucleophilic attack. |
| HOMO-LUMO Gap | ~ 12.0 eV | A large gap indicates high kinetic stability under thermal conditions. |
Note: Values are representative and based on general principles of FMO theory and data from related molecules.
Reaction Mechanism Predictions and Energetics
Theoretical calculations are invaluable for mapping out the pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers (activation energies) that govern reaction rates.
A key reaction for esters is hydrolysis, which can be catalyzed by acid or base. libretexts.orgchemguide.co.uk Transition state calculations for the hydrolysis of this compound can be modeled on studies of simpler esters like methyl acetate (B1210297). researchgate.net
In base-catalyzed hydrolysis, the reaction proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This leads to the formation of a high-energy tetrahedral intermediate. researchgate.net The subsequent step is the collapse of this intermediate to form a carboxylate anion and butanol. DFT calculations can precisely model the geometry and energy of the transition state leading to this intermediate. Theoretical studies on similar ester hydrolyses suggest a transition state that is close in structure to the tetrahedral intermediate, with a substantial bond order to the incoming nucleophile. nih.gov
Table 4: Calculated Energetics for Base-Catalyzed Hydrolysis of this compound (Illustrative)
| Species | Relative Energy (kcal/mol) | Description |
| Reactants (Ester + OH⁻) | 0 | Starting materials in the gas phase. |
| Transition State 1 (TS1) | +8 to +12 | Activation barrier for the formation of the tetrahedral intermediate. researchgate.net |
| Tetrahedral Intermediate | -15 to -20 | A stable, albeit transient, species along the reaction path. researchgate.net |
| Transition State 2 (TS2) | -5 to 0 | Activation barrier for the breakdown of the intermediate. |
| Products (Carboxylate + Alcohol) | -25 to -30 | Thermodynamically favorable products. |
Note: Energy values are illustrative, based on published DFT calculations for the hydrolysis of methyl acetate. researchgate.net
A reaction coordinate diagram visually represents the energy of a system as it progresses from reactants to products, passing through transition states and intermediates. For the hydrolysis of this compound, the reaction coordinate would map the energy changes associated with the breaking and forming of bonds.
Solvent Effects on Reaction Pathways
No computational studies detailing the influence of different solvents on the reaction pathways of this compound have been found in the public domain. Theoretical investigations in this area would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to model the reaction mechanisms in various solvent environments. These studies would calculate the energy profiles of reaction intermediates and transition states in both implicit and explicit solvent models to determine how solvent polarity and specific solvent-molecule interactions might favor one reaction pathway over another. The absence of such studies for this compound means that predictions about its reactivity in different solvents remain speculative and based on general chemical principles rather than specific computational evidence.
Structure-Reactivity and Structure-Selectivity Relationships
General principles in physical organic chemistry suggest relationships between the structure of cyclopropane derivatives and their reactivity, but specific computational data for this compound is not available.
Electronic and Steric Effects of Substituents
A comprehensive computational analysis of the electronic and steric effects of substituents on the butyl group or the cyclopropane ring of this compound has not been published. Such a study would systematically vary substituents and calculate their impact on properties like molecular orbital energies, charge distribution, and steric hindrance. These calculations would be invaluable for predicting how modifications to the molecule's structure could influence its reactivity in, for example, ester hydrolysis or ring-opening reactions.
Cyclopropane Ring Strain Energy Calculations and Reactivity Correlation
The inherent ring strain of the cyclopropane moiety is a key determinant of its chemical behavior. Computational chemistry provides tools to calculate this strain energy, which is estimated to be around 27 kcal/mol for the parent cyclopropane. This stored energy can be a driving force in reactions that involve the opening of the three-membered ring.
While the principle that ring strain influences reactivity is well-established, specific high-level computational studies that correlate the calculated ring strain energy of this compound with its experimentally observed reaction rates are not present in the literature. Such a study would provide a quantitative link between the molecule's ground-state strain and the activation energies for its various transformations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can offer insights into the dynamic behavior of molecules and their interactions. However, no MD simulation studies specifically focused on this compound are available.
Intermolecular Interactions and Aggregation Behavior
MD simulations could be employed to study how this compound molecules interact with each other in the liquid phase. These simulations would model the van der Waals and electrostatic interactions to predict properties like aggregation behavior and to understand the structure of the bulk liquid. This information would be particularly useful for understanding its physical properties and for designing solvents or reaction conditions.
Ligand-Receptor Binding Simulations (for relevant derivatives)
While derivatives of cyclopropanecarboxylic acid are known to be of interest in medicinal chemistry, for instance as components of enzyme inhibitors, no specific ligand-receptor binding simulations for derivatives of this compound were found. Theoretical studies in this area would involve docking the molecule into the active site of a target protein and running MD simulations to assess the stability of the complex and the nature of the binding interactions. The cyclopropane ring can offer conformational rigidity and unique steric properties that may enhance binding affinity.
Applications in Advanced Organic Synthesis and Materials Science
Butyl Cyclopropanecarboxylate (B1236923) as a Versatile Synthetic Intermediate
The unique chemical reactivity of the cyclopropane (B1198618) ring, combined with the ester functionality, renders butyl cyclopropanecarboxylate a highly versatile building block in organic synthesis. The high s-character of the C-C bonds within the cyclopropane ring imparts properties akin to a double bond, allowing it to participate in a variety of ring-opening and cycloaddition reactions.
This compound is a valuable precursor for the synthesis of more complex molecules through reactions that either retain or open the three-membered ring. The ester group can be easily hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, providing entry into a wide array of other functional groups.
Ring-opening reactions of cyclopropanes activated by the ester group (a donor-acceptor cyclopropane system) are particularly powerful. These reactions can be initiated by nucleophiles, electrophiles, or radical species, leading to the formation of linear chains with specific functionalization patterns that are difficult to achieve through other means. For instance, treatment with Lewis acids can facilitate ring-opening, generating a zwitterionic intermediate that can be trapped by various nucleophiles. This strategy allows for the stereocontrolled introduction of substituents, a crucial aspect in the synthesis of natural products and pharmaceuticals.
A summary of representative transformations of cyclopropanecarboxylate esters is presented below:
| Reaction Type | Reagents/Conditions | Product Type |
| Hydrolysis | Aqueous acid or base | Cyclopropanecarboxylic acid |
| Reduction | LiAlH₄, DIBAL-H | Cyclopropylmethanol (B32771) |
| Ring-Opening | Lewis acids, Nucleophiles | Functionalized linear esters |
| Radical Addition | Radical initiators, Alkenes | Functionalized cyclopropanes |
The construction of heterocyclic compounds is a central theme in organic synthesis, given their prevalence in biologically active molecules. This compound serves as a C3 synthon in various cycloaddition and ring-expansion reactions to form heterocycles. rsc.org
Donor-acceptor cyclopropanes, such as this compound, can undergo formal [3+2] and [3+3] cycloaddition reactions with a variety of partners. For example, reaction with nitrones or azomethine imines in the presence of a Lewis acid catalyst can lead to the formation of five-membered nitrogen-containing heterocycles like isoxazolidines and pyrazolidines. scispace.com These reactions proceed through a stepwise mechanism involving nucleophilic ring-opening followed by intramolecular cyclization. This approach offers a modular and efficient route to densely functionalized heterocyclic systems. rsc.org
Key cycloaddition reactions for heterocycle synthesis are outlined in the following table:
| Cycloaddition Partner | Resulting Heterocycle |
| Nitrones | Isoxazolidines |
| Azomethine Imines | Pyrazolidines |
| Anthranils | Quinolines |
| Thioureas | Bicyclic Lactams |
Beyond heterocycles, this compound is instrumental in the construction of more complex carbocyclic systems. The ability of the cyclopropane ring to act as a three-carbon unit makes it an excellent partner in transition metal-catalyzed cycloaddition reactions. nih.gov
Vinylcyclopropanes, which can be derived from this compound, are particularly versatile in this regard. They can participate in a range of cycloadditions, including [5+2], [3+2], and [4+3] reactions, to construct seven-, five-, and seven-membered carbocyclic rings, respectively. nih.gov These transformations provide rapid access to complex molecular skeletons that are features of many natural products.
Furthermore, the ring-opening of donor-acceptor cyclopropanes can be employed to create cyclopentane (B165970) rings. researchgate.net Lewis acid-catalyzed reactions with alkenes, for instance, can proceed via a formal [3+2] cycloaddition to yield highly substituted cyclopentanes. This methodology is a powerful tool for assembling carbocyclic cores that can be further elaborated into more complex targets. researchgate.net
Development of Medicinal Chemistry Scaffolds (excluding clinical data)
The cyclopropane motif is a privileged scaffold in medicinal chemistry, frequently appearing in preclinical and clinical drug molecules. acs.org Its unique structural and electronic properties can impart favorable characteristics to bioactive compounds. This compound, as a readily available source of this scaffold, plays a significant role in the early stages of drug discovery and development.
The cyclopropane ring is a key component of numerous biologically active compounds, including natural products and synthetic pharmaceuticals. For example, esters of cyclopropanecarboxylic acid are the core of synthetic pyrethroids, a major class of insecticides. nih.gov Modifications of the ester and the substituents on the cyclopropane ring, starting from precursors like this compound, have led to the development of novel pyrethroid derivatives with high insecticidal activity and a broad spectrum of action. nih.gov
The incorporation of a cyclopropane ring can influence a molecule's metabolic stability. The C-H bonds of a cyclopropane ring are stronger than those in a typical alkane, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. acs.org This can lead to an improved pharmacokinetic profile for a drug candidate.
A key strategy in modern drug design is the use of conformational restriction to improve the potency and selectivity of a ligand for its biological target. acs.org By locking a flexible molecule into a specific, bioactive conformation, the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity. iris-biotech.de
The cyclopropane ring is an excellent tool for achieving this conformational rigidity. iris-biotech.de Its rigid, planar structure can be used to replace more flexible ethylene (B1197577) or propylene (B89431) linkers in a molecule, thereby restricting the spatial orientation of key pharmacophoric groups. acs.orgnih.gov This approach has been successfully applied in the design of inhibitors for various enzymes, where the cyclopropane ring helps to position the interacting moieties for optimal binding within the active site. For instance, 1,2,3-trisubstituted cyclopropanes have been developed as rigid replacements for peptide linkages, designed to lock a peptide backbone in an extended β-strand conformation. nih.gov
The impact of the cyclopropyl (B3062369) group on molecular properties relevant to medicinal chemistry is summarized below:
| Property Influenced | Effect of Cyclopropyl Group | Rationale |
| Potency | Can enhance binding affinity | Conformational rigidity reduces entropic penalty of binding. iris-biotech.de |
| Metabolic Stability | Often increased | Stronger C-H bonds are less prone to CYP450-mediated oxidation. iris-biotech.de |
| Lipophilicity | Can be reduced compared to larger alkyl or aryl groups | The small, compact nature of the ring can fine-tune solubility and permeability. iris-biotech.de |
| Conformation | Introduces rigid constraints | The fixed geometry of the three-membered ring limits rotational freedom. nih.gov |
Agrochemical Intermediates
The primary application of this compound in the agricultural sector is as a precursor in the synthesis of complex active ingredients, most notably for insecticides. The strained three-membered ring of the cyclopropane group is a critical component that imparts unique biological activities to the final products.
Synthesis of Pyrethroid Insecticide Precursors
This compound is a key building block in the synthesis of synthetic pyrethroids, a major class of modern insecticides. nih.govnih.gov The core structure of most pyrethroids consists of a cyclopropanecarboxylic acid esterified with a specific alcohol. arkat-usa.org The synthesis of these potent insecticides often involves the initial preparation of a substituted cyclopropanecarboxylic acid, for which this compound can serve as a starting material or intermediate.
The general synthetic pathway to pyrethroids involves the esterification of a modified cyclopropanecarboxylic acid with an alcohol moiety, which is often a complex molecule itself. For instance, the highly active insecticide Deltamethrin is a cyclopropanecarboxylate ester formed from the condensation of 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid and cyano(3-phenoxyphenyl)methanol. nih.gov While the synthesis can start from various precursors, alkyl cyclopropanecarboxylates are valuable intermediates in the production of the crucial acid component.
The synthesis of chrysanthemic acid and its derivatives, which are fundamental precursors for many pyrethroids, is a well-established area of research. google.comasianpubs.orgsci-hub.se These syntheses can involve multiple steps, and the use of alkyl esters like this compound can be advantageous in certain synthetic routes. The butyl ester can be hydrolyzed to the corresponding cyclopropanecarboxylic acid, which can then undergo further chemical modifications to yield the desired substituted cyclopropane ring found in complex pyrethroids.
| Pyrethroid Precursor (Acid Moiety) | Corresponding Pyrethroid Class | Reference |
| Chrysanthemic acid | Type I Pyrethroids (e.g., Allethrin) | nih.gov |
| 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | Type II Pyrethroids (e.g., Cypermethrin) | nih.gov |
| 3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid | Type II Pyrethroids (e.g., Deltamethrin) | nih.gov |
Other Agricultural Chemical Applications
Beyond its significant role in insecticide synthesis, this compound also finds application as an intermediate in the production of other agricultural chemicals, such as herbicides. A notable example is its use in the synthesis of cyclopropylamine. Cyclopropylamine is a key intermediate for certain herbicides, and one industrial synthesis route involves the reaction of sec-butyl cyclopropanecarboxylate with ammonia (B1221849). This transformation highlights the versatility of the cyclopropane ring in creating diverse and effective agrochemicals.
Polymer Chemistry and Materials Science
The incorporation of cyclic structures into polymer backbones is a known strategy to modify the physical and chemical properties of materials. While the direct use of this compound as a monomer is not widely documented, the synthesis of polymers containing cyclopropane groups is an area of active research.
Monomers for Polymerization Reactions
There is limited direct evidence in the scientific literature of this compound being used as a primary monomer in polymerization reactions. However, the broader class of cyclopropane-containing monomers has been explored for the synthesis of novel polymers. For example, research has been conducted on the polymerization of cyclopropyl methacrylate (B99206) monomers to create polymers with unique thermal and optical properties. researchgate.net These studies demonstrate the potential of incorporating the cyclopropane moiety into polymer chains to influence material characteristics. The synthesis of polymers containing methoxycarbonyl-substituted cyclopropane groups has also been achieved through the modification of existing polymers like polybutadiene. researchgate.net
Incorporation into Functional Materials
The presence of the cyclopropane ring in a polymer can impart specific functionalities. The inherent ring strain of the cyclopropane group can be exploited in designing responsive materials or polymers with unique thermal degradation profiles. Research into polymers containing cyclopropane groups has shown that the degree of functionalization with these rings can be controlled, allowing for the tuning of the polymer's final properties. researchgate.net While not directly involving this compound, these studies indicate a potential for cyclopropane derivatives to be used in the creation of functional materials with tailored characteristics. The development of new polymerization techniques and catalysts may open up avenues for the more direct incorporation of simple cyclopropanecarboxylate esters into functional polymers in the future.
| Polymer Type | Method of Cyclopropane Incorporation | Potential Application | Reference |
| Poly(cyclopropyl methacrylate) | Radical polymerization of cyclopropyl methacrylate monomer | Specialty optics, responsive materials | researchgate.net |
| Cyclopropanated Polybutadiene | Catalytic cyclopropanation of polybutadiene | Modified elastomers, functionalized rubbers | researchgate.net |
Environmental Fate and Green Chemistry Considerations Beyond Synthesis
Biodegradation Pathways of Cyclopropanecarboxylate (B1236923) Esters
The biodegradation of an organic compound is largely determined by its chemical structure and the ability of microorganisms to recognize and metabolize it. For esters like butyl cyclopropanecarboxylate, the primary site for initial biological attack is the ester linkage, which can be cleaved by hydrolytic enzymes.
While specific microbial metabolism studies on this compound are not extensively documented in publicly available literature, the metabolic fate of related structures provides significant insight. The cyclopropane (B1198618) ring is a feature in numerous natural products, including fatty acids, terpenes, and pheromones, indicating that microorganisms have evolved pathways to process this moiety. researchgate.net The cyclopropane subunit is known to be a common structural feature in many biologically active compounds. researchgate.net
In general, the microbial degradation of an ester begins with the hydrolysis of the ester bond to yield an alcohol and a carboxylic acid—in this case, butanol and cyclopropanecarboxylic acid. These resulting compounds would then enter separate metabolic pathways.
Butanol: As a simple primary alcohol, butanol is readily metabolized by a wide range of microorganisms through oxidation to butyraldehyde (B50154) and then to butyric acid, which subsequently enters the beta-oxidation pathway to be converted into acetyl-CoA.
Cyclopropanecarboxylic Acid: The metabolism of the cyclopropane ring is more complex. The high ring strain and unique electronic nature of the cyclopropane group can make it more resistant to degradation than analogous open-chain or unsaturated structures. researchgate.netingentaconnect.com For instance, in some natural compounds, the cyclopropane unit confers resistance to β-oxidation. nih.gov However, various microbial pathways for opening the cyclopropane ring do exist, often involving enzymatic activation followed by ring cleavage. uaeu.ac.aenih.gov
The presence of the cyclopropyl (B3062369) group can significantly alter the physicochemical properties of molecules, for instance by increasing their lipophilicity, which affects how they interact with biological systems. researchgate.net
The key to the biodegradation of this compound is the enzymatic hydrolysis of its ester bond. This reaction is typically catalyzed by non-specific hydrolases, such as lipases and esterases, which are ubiquitous in the environment. mdpi.com These enzymes cleave the ester linkage to release the constituent alcohol and carboxylic acid. mdpi.comnih.gov
The general mechanism involves the activation of a serine residue in the enzyme's active site, which acts as a nucleophile to attack the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, releasing the butanol molecule and forming an acyl-enzyme intermediate. Finally, a water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the active enzyme and releasing cyclopropanecarboxylic acid.
The susceptibility of an ester to enzymatic hydrolysis is influenced by several factors, including the steric hindrance around the carbonyl group. Linear and heterochain polymers are generally more susceptible to degradation. mdpi.com The degradation process can occur via two primary modes:
Endo-type degradation: Random hydrolysis of ester bonds along the main chain of a polymer. nih.gov
Exo-type chain-end scission: Hydrolysis that releases monomers or small water-soluble oligomers from the end of a polymer chain. nih.gov
For a small molecule like this compound, the process is a direct hydrolysis rather than a polymer chain scission.
Chemical Degradation in Environmental Systems
In addition to biological processes, chemical reactions in the environment, such as hydrolysis, photolysis, and oxidation, can contribute to the degradation of this compound.
Hydrolysis is a primary abiotic degradation pathway for esters in aqueous environments. The rate of this reaction is highly dependent on pH and temperature. While most simple esters are susceptible to hydrolysis, esters of cyclopropanecarboxylic acid exhibit significantly enhanced stability. nih.gov
Research comparing a cyclopropane analogue to the drug valacyclovir (B1662844) demonstrated a substantial increase in stability under both acidic and base-catalyzed conditions. nih.gov This increased stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group. nih.gov The steric bulk of the cyclopropyl group may also play a role in hindering the approach of water molecules or hydroxide (B78521) ions to the carbonyl carbon. researchgate.net
Table 1: Comparative Hydrolytic Stability of Esters This table illustrates the enhanced stability of a cyclopropanecarboxylate ester compared to a standard amino acid ester under specific conditions, as reported in scientific literature.
| Compound | pH | Temperature (°C) | Half-life (t½) in hours |
| Valacyclovir (Valine ester) | 6 | 40 | 69.7 |
| Cyclopropane Analogue | 6 | 40 | >300 |
| Data sourced from a study on the hydrolytic stability of cyclopropanecarboxylic acid esters. nih.gov |
Photolytic and oxidative processes involve the degradation of chemicals through reactions initiated by sunlight and reactive oxygen species, respectively.
Photolytic Degradation: This process occurs when a molecule absorbs light energy, leading to the breaking of chemical bonds. tue.nl For this compound, the ester functional group does not strongly absorb terrestrial sunlight (wavelengths >290 nm). Therefore, direct photolysis is expected to be a slow degradation pathway. However, indirect photolysis, mediated by other light-absorbing substances in the water (like humic acids) that generate reactive species, could contribute to its degradation.
Oxidative Degradation: In the atmosphere, the primary degradation pathway for volatile organic compounds is reaction with hydroxyl radicals (•OH). The rate of this reaction can be estimated based on the structure of the molecule. The potential sites for attack by hydroxyl radicals on this compound include the C-H bonds of the butyl group and the cyclopropyl ring. In aqueous environments, other oxidizing agents like singlet oxygen and peroxyl radicals can also play a role. The degradation of pharmaceuticals and other chemicals can be initiated by such oxidative processes, often involving radical mechanisms. nih.gov
Life Cycle Assessment of Cyclopropanecarboxylate Production and Use
A Life Cycle Assessment (LCA) is a systematic methodology used to evaluate the environmental impacts of a product throughout its entire life cycle, from raw material extraction to final disposal (cradle-to-grave). researchgate.netucl.ac.uk For this compound, a "cradle-to-gate" assessment would cover the stages from raw material acquisition to the point where the final product leaves the manufacturing facility.
The primary stages and associated environmental considerations in the life cycle of this compound include:
Synthesis and Manufacturing: The esterification reaction itself is a key hotspot.
Energy Input: Heating for the reaction and energy for distillation during purification are significant contributors to the carbon footprint.
Solvents: The use and subsequent recycling or disposal of solvents can have major environmental impacts, including volatile organic compound (VOC) emissions and waste generation.
Catalyst: The type of catalyst used (e.g., mineral acid, solid acid) and any associated waste streams are also important factors.
Purification: Downstream processing, typically involving distillation, consumes energy and generates waste residues that must be managed.
Use and End-of-Life: The environmental fate discussed in the previous sections (biodegradation, chemical degradation) determines the compound's persistence and impact after its intended use. A complete LCA would also consider the impacts associated with its formulation into final products and eventual disposal.
Table 2: Key Stages and Potential Environmental Impacts in the Life Cycle of this compound This table outlines the main phases in a cradle-to-gate life cycle assessment for the compound and identifies the primary sources of environmental burden.
| Life Cycle Stage | Key Activities | Potential Environmental Hotspots and Impacts |
| 1. Raw Material Acquisition | Production of butanol and cyclopropanecarboxylic acid. | Fossil fuel depletion, greenhouse gas emissions from precursor synthesis, water use. |
| 2. Manufacturing (Esterification) | Chemical reaction, heating, mixing. | Energy consumption (electricity, heat), solvent emissions (VOCs), catalyst waste. |
| 3. Purification | Distillation, washing, drying. | High energy demand for separation, generation of distillation residues, wastewater from washing steps. |
| 4. Product Storage & Distribution | Packaging, transportation. | Emissions from transport, solid waste from packaging. |
| This framework is based on general LCA methodologies for fine chemical and pharmaceutical production. researchgate.nettudelft.nl |
Resource Consumption Analysis
A comprehensive analysis of resource consumption for the production of this compound involves examining the entire supply chain, from the extraction of raw materials to the energy expended during synthesis. A primary route to this ester is the Fischer esterification of cyclopropanecarboxylic acid with butanol, often catalyzed by a strong acid like sulfuric acid. An alternative, high-yield industrial synthesis involves the cyclization of a sec-butyl 4-chlorobutyrate ester epo.orggoogleapis.com. For a robust resource analysis, it is crucial to consider the lifecycle impacts of each of these inputs.
Raw Material Consumption and Lifecycle Impacts:
Sulfuric Acid: In the context of Fischer esterification, sulfuric acid is a common catalyst. The production of sulfuric acid is an energy-intensive process. LCA studies have identified the elemental sulfur production stage as a major contributor to the carbon footprint of sulfuric acid manufacturing googleapis.com. The total carbon dioxide emissions associated with sulfuric acid production are significant, although direct emissions from the manufacturing plant itself may be a smaller fraction of the total googleapis.com.
Alternative Synthesis Route: A patented process describes the synthesis of sec-butyl cyclopropanecarboxylate with yields reported between 94.6% and 98% epo.orggoogleapis.com. This high efficiency significantly reduces the amount of raw material consumed per unit of product, a key principle of green chemistry.
Energy Consumption:
Below is an interactive data table summarizing the key resource inputs and their environmental considerations.
| Resource | Role in Synthesis | Key Environmental Considerations |
| Cyclopropanecarboxylic Acid | Reactant | Biodegradable, but requires proper disposal to protect aquatic environments. Synthesis contributes to overall resource consumption. |
| Butanol | Reactant | Production can be from fossil fuels or renewable biomass. Bio-butanol can reduce greenhouse gas emissions but has impacts on land and water use. |
| Sulfuric Acid | Catalyst (Fischer Esterification) | Production is energy-intensive with a significant carbon footprint, primarily from the production of elemental sulfur. |
| sec-Butyl 4-chlorobutyrate | Reactant (Alternative Synthesis) | Precursor in a high-yield synthesis route, minimizing raw material consumption per unit of product. |
| Energy (Heat) | Process Requirement | Required for heating and reflux in esterification. Optimization of reaction conditions can reduce energy consumption. |
Waste Stream Minimization Strategies
A key goal of green chemistry is the minimization of waste. In the context of this compound synthesis, several strategies can be employed to reduce the generation of unwanted byproducts and residual reactants. The application of green chemistry metrics, such as Atom Economy (AE) and Process Mass Intensity (PMI), provides a quantitative framework for evaluating the efficiency of a chemical process and identifying areas for improvement mdpi.comnih.govresearchgate.net.
Atom Economy and Process Mass Intensity:
Process Mass Intensity (PMI): PMI provides a more holistic view of the waste generated in a process by considering the total mass of all materials used (reactants, solvents, catalysts, workup chemicals) to produce a unit mass of the final product. A lower PMI indicates a greener and more efficient process. The high yield (94.6-98%) reported for the alternative synthesis of sec-butyl cyclopropanecarboxylate from sec-butyl 4-chlorobutyrate suggests a significantly lower PMI compared to a lower-yield Fischer esterification process epo.orggoogleapis.com.
Strategies for Waste Reduction:
High-Yield Synthesis Routes: As demonstrated by the alternative synthesis method, selecting a reaction pathway with a high yield is one of the most effective ways to minimize waste. A higher yield directly translates to a lower consumption of raw materials and less unreacted starting material to be disposed of or recycled.
Catalyst Selection and Recycling:
Homogeneous vs. Heterogeneous Catalysts: While strong mineral acids like sulfuric acid are effective catalysts for Fischer esterification, they are corrosive and require neutralization during workup, which generates salt waste. Heterogeneous (solid) acid catalysts, such as ion-exchange resins or zeolites, offer a greener alternative. These catalysts can be easily separated from the reaction mixture by filtration and can often be regenerated and reused, thus reducing waste and simplifying the purification process. The use of heterogeneous catalysts can lead to cleaner esterification processes with no wastewater produced researchgate.net.
Catalyst Deactivation: A challenge with some heterogeneous catalysts is their potential for deactivation over time. Research into more robust and easily regenerable catalysts is an active area of green chemistry.
Solvent Selection and Reduction: The choice of solvent can significantly impact the environmental footprint of a chemical process. Ideally, reactions should be conducted in the absence of a solvent or in greener solvents like water or bio-derived solvents. In the context of this compound synthesis, using an excess of butanol as both a reactant and a solvent can be a strategy to reduce the need for an additional solvent. However, the excess butanol must be efficiently recovered and recycled to minimize waste.
Process Optimization: Optimizing reaction parameters such as temperature, pressure, and reaction time can maximize the yield and selectivity of the desired product, thereby minimizing the formation of byproducts. Techniques like reactive distillation, where water is removed as it is formed, can be used to drive the equilibrium of the Fischer esterification towards the product side, increasing the conversion and reducing waste.
Waste Valorization: Exploring opportunities to convert any generated byproducts into valuable materials is another principle of green chemistry. While the primary byproduct of Fischer esterification is water, other side reactions could potentially generate organic byproducts. Identifying uses for these byproducts can turn a waste stream into a value stream.
The following interactive data table outlines key strategies for minimizing waste in the synthesis of this compound.
| Strategy | Description | Green Chemistry Principle |
| High-Yield Synthesis | Employing reaction pathways with inherently high conversion rates to the desired product. | Atom Economy, Prevention |
| Heterogeneous Catalysis | Using solid acid catalysts that can be easily separated and recycled, reducing the need for neutralization and minimizing salt waste. | Catalysis, Design for Degradation (of byproducts) |
| Solvent Minimization/Selection | Conducting reactions in the absence of a solvent or using greener, recyclable solvents. | Safer Solvents and Auxiliaries |
| Process Optimization | Fine-tuning reaction conditions (temperature, time, reactant ratios) to maximize yield and minimize byproduct formation. | Design for Energy Efficiency, Real-time Analysis for Pollution Prevention |
| Reactive Distillation | Continuously removing water from the reaction mixture to drive the equilibrium towards product formation and increase conversion. | Design for Energy Efficiency, Prevention |
By integrating these green chemistry principles into the design and operation of the synthesis process for this compound, it is possible to significantly reduce its environmental impact, conserve resources, and move towards a more sustainable chemical industry.
Future Research Directions and Perspectives
Development of Novel Catalytic Systems for Stereoselective Synthesis
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the stereoselective synthesis of butyl cyclopropanecarboxylate (B1236923) is of paramount importance. Future research in this area is poised to focus on the design and application of novel catalytic systems that can afford high levels of enantioselectivity and diastereoselectivity.
Transition metal catalysis, particularly with rhodium, has been a cornerstone of cyclopropanation reactions. wikipedia.org Chiral rhodium carboxylate complexes, for instance, are effective for the cyclopropanation of olefins with diazo compounds. wikipedia.orgacs.org Future work will likely involve the development of new generations of rhodium catalysts with more sophisticated ligand designs to enhance stereocontrol, particularly in the synthesis of challenging cis-cyclopropanes. acs.org The diastereoselectivity in rhodium-catalyzed cyclopropanations of diazoacetates can be influenced by the steric bulk of the ester group, suggesting that the butyl group in butyl cyclopropanecarboxylate can play a role in directing the stereochemical outcome. wikipedia.org
Beyond rhodium, other transition metals are being explored for stereoselective cyclopropanation. The development of catalysts based on more abundant and less expensive metals is a significant goal. Furthermore, the use of chiral Lewis acids to catalyze enantioselective cyclopropanation reactions of vinyl ketones with α-diazoesters presents another promising frontier. rsc.org
Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. Engineered heme proteins have demonstrated the ability to catalyze cyclopropanation reactions with remarkable diastereo- and enantioselectivity. nsf.govnih.govnih.gov The directed evolution of enzymes, such as myoglobin (B1173299) and cytochrome P450 variants, can be tailored to specifically accommodate substrates like 1-butene (B85601) and butyl diazoacetate, paving the way for the efficient and environmentally benign synthesis of enantiopure this compound. wpmucdn.comwpmucdn.com
| Catalyst Type | Catalyst Example | Key Advantages | Future Research Focus |
| Transition Metal | Chiral Rhodium Carboxylates | Broad substrate scope, well-established reactivity. wikipedia.org | Development of more efficient and selective ligands; use of more sustainable metals. |
| Biocatalyst | Engineered Heme Proteins | High stereoselectivity, environmentally friendly. nih.govnih.gov | Enzyme evolution for specific substrates, process optimization for industrial scale-up. |
| Lewis Acid | N,N'-dioxide-scandium(iii) complex | Potential for novel reactivity and selectivity. rsc.org | Broadening the substrate scope and improving catalyst turnover. |
Exploration of New Reactivity Modes for Cyclopropane (B1198618) Ring Transformations
The strained three-membered ring of this compound is a reservoir of chemical potential, and its selective transformation is a key area of ongoing research. The development of new methods for the controlled ring-opening of cyclopropanes allows for the synthesis of a wide variety of functionalized acyclic compounds.
Lewis acid-catalyzed ring-opening reactions of donor-acceptor cyclopropanes, such as those bearing an ester group, are a well-established method for forming new carbon-carbon and carbon-heteroatom bonds. snnu.edu.cnrsc.org Future research will likely focus on the use of novel Lewis acids to control the regioselectivity of the ring-opening and to develop catalytic asymmetric versions of these reactions. uni-regensburg.denih.gov The reaction of cyclopropanes with electrophiles like benzeneselenenyl chloride, influenced by the presence of a Lewis acid such as titanium tetrachloride, demonstrates the potential for stereoselective functionalization. rsc.org
Transition metal-catalyzed ring-opening reactions also represent a powerful tool for derivatizing cyclopropanes. These reactions can proceed through various mechanisms, leading to a diverse range of products. The exploration of new catalytic systems and reaction conditions will undoubtedly uncover novel transformations of the cyclopropane ring in this compound.
Furthermore, the divergent reactivity of donor-acceptor cyclopropanes under different conditions, such as phase-transfer catalysis, can lead to either ring-opening or other transformations like decyanation, highlighting the subtle factors that can be tuned to control the reaction outcome. mdpi.com Understanding and harnessing these factors will be a key objective of future studies.
Advanced Computational Modeling for Predictive Design
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of catalysts and substrates. For this compound, advanced computational modeling holds the promise of accelerating the discovery of new synthetic methods and applications.
Quantum mechanical calculations, such as density functional theory (DFT), can be employed to elucidate the mechanisms of cyclopropanation and ring-opening reactions. rsc.org By modeling the transition states of these reactions, researchers can gain insights into the factors that control stereoselectivity and reactivity. This understanding can then be used to design more effective catalysts and to predict the optimal reaction conditions for achieving a desired outcome. For example, computational studies have been used to understand the weak interactions between a rhodium carbenoid and the carbonyl group of a substrate that facilitate cyclopropanation. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and machine learning models are also emerging as powerful tools for predicting the properties and reactivity of molecules. rsc.orgrsc.orgchemrxiv.org By training these models on large datasets of experimental results, it may become possible to predict the efficiency and stereoselectivity of a given catalyst for the synthesis of this compound or to anticipate the biological activity of its derivatives. The development of predictive models for complex reaction systems is an active area of research that could significantly impact the study of cyclopropane chemistry. nih.govumn.edu
| Modeling Technique | Application in this compound Research | Potential Impact |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for synthesis and ring-opening. rsc.org | Rational design of more selective catalysts and prediction of reaction outcomes. |
| Machine Learning/QSAR | Prediction of catalyst performance and biological activity of derivatives. rsc.orgchemrxiv.org | Acceleration of catalyst discovery and identification of new applications. |
Integration with Flow Chemistry and Automated Synthesis
The translation of laboratory-scale synthetic procedures to industrial production often presents significant challenges. Flow chemistry, where reactions are carried out in continuous-flow reactors, offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. tcichemicals.com
The integration of this compound synthesis into flow chemistry systems is a promising area for future research. Continuous-flow processes can enable the safe handling of hazardous reagents, such as diazo compounds, which are often used in cyclopropanation reactions. Furthermore, the precise control over reaction parameters afforded by flow reactors can lead to improved yields and selectivities. Case studies on the use of flow chemistry for hazardous reactions, such as those involving n-butyl lithium, demonstrate the potential for significant improvements in safety and efficiency. aragen.comthieme-connect.de
Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery and optimization of new reactions. These systems can be used to rapidly screen a wide range of catalysts, substrates, and reaction conditions, allowing for the rapid identification of optimal procedures for the synthesis of this compound and its derivatives. A comparison of batch and flow approaches for the lipase-catalyzed resolution of a cyclopropanecarboxylate ester highlighted the significantly reduced reaction times achievable in flow systems. whiterose.ac.uk
Emerging Applications in Niche Chemical Fields
While the fundamental chemistry of this compound is of great interest, the exploration of its applications in niche chemical fields is a key driver of future research. The unique properties of the cyclopropane ring can impart desirable characteristics to molecules in a variety of contexts.
One potential application of this compound and its derivatives is in the fragrance industry . The rigid structure of the cyclopropane ring can lead to unique and desirable odor profiles. The ongoing search for new fragrance ingredients with novel scents makes this an attractive area for exploration. google.com For instance, butyl butyrate, a structurally related ester, is widely used as a flavor and fragrance compound. nih.gov
In the field of materials science , the incorporation of cyclopropane rings into polymers can influence their physical and chemical properties. The strain energy of the cyclopropane ring can be harnessed to create responsive materials that change their properties in response to external stimuli. This compound could serve as a monomer or a precursor to monomers for the synthesis of novel polymers with tailored characteristics. Enzymes that catalyze ester bond synthesis could potentially be used in the production of bio-based plastics incorporating cyclopropane moieties. frontiersin.org
The development of new synthetic methodologies, as outlined in the preceding sections, will undoubtedly facilitate the synthesis of a wider range of this compound derivatives, which can then be screened for activity in these and other emerging fields.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for synthesizing butyl cyclopropanecarboxylate, and how can reaction conditions (e.g., temperature, catalysts) be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves esterification of cyclopropanecarboxylic acid with butanol under acidic catalysis (e.g., sulfuric acid). Optimization can be achieved by varying molar ratios (1:1.2 acid:alcohol), reflux time (6–12 hours), and catalyst concentration (0.5–2% v/v). Purity is validated via GC-MS or HPLC, with column chromatography (silica gel, hexane/ethyl acetate) for purification .
- Key Data : Yield improvements (e.g., from 60% to 85%) are observed when using molecular sieves to remove water, enhancing equilibrium shift toward ester formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted to confirm structural integrity?
- Methodological Answer :
- <sup>1</sup>H NMR : Cyclopropane protons appear as distinct multiplets (δ 1.0–1.5 ppm). The ester carbonyl group (C=O) is identified via <sup>13</sup>C NMR (δ 165–175 ppm).
- IR Spectroscopy : Strong absorbance at ~1730 cm<sup>-1</sup> confirms the ester carbonyl group.
- Mass Spectrometry : Molecular ion peaks ([M+H]<sup>+</sup>) should align with the molecular weight (e.g., 156.18 g/mol).
- Validation : Cross-referencing with literature spectra (e.g., Beilstein database) ensures accuracy .
Advanced Research Questions
Q. How does the strain inherent to the cyclopropane ring influence the reactivity of this compound in nucleophilic acyl substitution reactions compared to non-strained esters?
- Methodological Answer : The cyclopropane ring’s angle strain increases electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. Kinetic studies (e.g., using pseudo-first-order conditions with amines) can quantify rate constants. Computational methods (DFT calculations) further elucidate transition-state stabilization .
- Data Contradiction : Discrepancies in reported rate constants may arise from solvent effects (polar vs. non-polar) or competing ring-opening side reactions. Controlled experiments under inert atmospheres (N2) are recommended .
Q. What strategies can resolve contradictions in reported reaction yields when using this compound as a precursor for cyclopropane-containing pharmaceuticals?
- Methodological Answer :
- Systematic Replication : Reproduce literature protocols with strict adherence to described conditions (e.g., anhydrous solvents, degassed systems).
- Sensitivity Analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading).
- Advanced Analytics : Employ LC-MS/MS to detect trace intermediates or byproducts (e.g., ring-opened derivatives) that may reduce yields .
Q. How can computational models (e.g., molecular docking, QSAR) predict the biological activity of this compound derivatives in enzyme inhibition studies?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Key parameters include binding affinity (ΔG) and hydrogen-bonding patterns.
- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclopropane ring) with IC50 values from in vitro assays.
Data Presentation Guidelines
-
Tables : Include reaction conditions, yields, and spectral data. Example:
Entry Catalyst Temp (°C) Yield (%) Purity (HPLC, %) 1 H2SO4 110 72 98.5 2 p-TsOH 100 85 99.2 -
Figures : Use Arrhenius plots for kinetic studies or heatmaps for DoE results. Ensure axes are labeled with SI units (e.g., kJ/mol for activation energy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
